Ascorbyl Palmitate
Description
Antioxidant.this compound is an ester formed from ascorbic acid and palmitic acid creating a fat-soluble form of vitamin C. In addition to its use as a source of vitamin C, it is also used as an antioxidant food additive (E number E304). Oral supplements of this compound are less effective, due to the substance breaking down again into its components before being digested. This compound is also marketed as "vitamin C ester. this compound has been shown to exhibit pro-oxidant function (A7931).
See also: AnubisMed (FDA NDC: 83021-551) (component of); Anubis Barcelona Regul OIl (FDA NDC: 83021-624) (component of); Immune Support (FDA NDC: 43853-0043) (component of) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(24)28-16-17(23)21-19(25)20(26)22(27)29-21/h17,21,23,25-26H,2-16H2,1H3/t17-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQJMLQRFWZOBN-LAUBAEHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38O7 | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041611 | |
| Record name | Ascorbyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or yellowish-white powder with a citrus-like odour, White or yellowish-white solid; Citrus-like odor; [HSDB] Faintly yellow powder; [MSDSonline] | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ascorbyl palmitate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble in alcohol, animal oil, and vegetable oil; slightly soluble in water | |
| Record name | Ascorbyl palmitate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
The National Formulary states that ascorbyl palmitate must contain between 95.0% and 100.5% of C22H3807, based on the dried weight. Depending on the method of manufacture, ascorbyl palmitate could contain stearic acid, because palmitic acid samples contain large quantities of stearic acid. | |
| Record name | Ascorbyl palmitate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or yellowish white powder | |
CAS No. |
137-66-6 | |
| Record name | Ascorbyl palmitate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ascorbyl palmitate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Ascorbic acid, 6-hexadecanoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ascorbyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3041611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-palmitoylascorbic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.824 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ASCORBYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN83US2B0N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ascorbyl palmitate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Between 107 °C and 117 °C, 112 °C | |
| Record name | ASCORBYL PALMITATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Ascorbyl palmitate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/418 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Biophysical Interaction of Ascorbyl Palmitate with Cell Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl palmitate (AP), a synthetic ester of ascorbic acid (Vitamin C) and palmitic acid, is a lipophilic antioxidant with wide applications in the food, cosmetic, and pharmaceutical industries. Its amphipathic nature allows it to readily partition into biological membranes, where it can exert significant biophysical effects and modulate cellular signaling pathways. This technical guide provides a comprehensive overview of the interaction of this compound with cell membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing its impact on cellular signaling.
Data Presentation: Quantitative Analysis of this compound-Membrane Interactions
The interaction of this compound with lipid membranes has been quantified using various biophysical techniques. The following tables summarize key parameters, offering a comparative view of its behavior in different model systems.
| Parameter | Value | Lipid System | Technique | Reference |
| Partition Coefficient (Kp) | 1.5 x 105 | Dimyristoylphosphatidylcholine (DMPC) monolayers | Langmuir Monolayers | [1] |
| Gibbs Free Energy of Partitioning (ΔGp) | -6.7 kcal·mol-1 | Dimyristoylphosphatidylcholine (DMPC) monolayers | Langmuir Monolayers | [1] |
Table 1: Thermodynamic Parameters of this compound Partitioning into Lipid Monolayers. This data indicates a strong spontaneous partitioning of this compound into the lipid environment.
| Phospholipid | Molar Ratio (Lipid:AP) | ΔTm (°C) | Technique | Reference |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 1:1 | +18.5 | Variable Temperature Infrared Spectroscopy | |
| 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine (DMPE) | 1:1 | +14.0 | Variable Temperature Infrared Spectroscopy | |
| 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) | 1:1 | +10.5 | Variable Temperature Infrared Spectroscopy |
Table 2: Effect of this compound on the Gel-to-Liquid Crystalline Phase Transition Temperature (Tm) of Phospholipid Bilayers. The increase in Tm suggests that this compound stabilizes the gel phase of the lipid bilayers, likely through hydrogen bonding and van der Waals interactions.
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's interaction with cell membranes.
Langmuir Monolayer Studies
Objective: To determine the surface pressure-area isotherm of this compound and its interaction with phospholipid monolayers.
Methodology:
-
A solution of this compound (1 mg/mL) is prepared in a chloroform/methanol (1:1, v/v) solvent mixture.
-
The subphase in the Langmuir-Blodgett trough is filled with an appropriate aqueous solution (e.g., ultrapure water, saline solution at a specific pH).
-
A known volume of the this compound solution is spread dropwise onto the subphase surface.
-
After allowing for solvent evaporation (typically 10-15 minutes), the monolayer is compressed by moving the barriers at a constant rate.
-
The surface pressure is measured as a function of the mean molecular area using a Wilhelmy plate or similar pressure sensor.
-
For mixed monolayers, a solution containing a mixture of this compound and a phospholipid (e.g., DMPC) at a known molar ratio is spread on the subphase.
Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound on the phase transition temperature of lipid vesicles.
Methodology:
-
Liposomes are prepared by hydrating a thin film of a phospholipid (e.g., DPPC) with or without this compound in an aqueous buffer.
-
The lipid dispersion is subjected to several freeze-thaw cycles and then extruded through polycarbonate filters of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles.
-
A known amount of the liposome suspension is hermetically sealed in an aluminum DSC pan. An empty pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 2 °C/min) over a defined temperature range (e.g., 10 °C to 60 °C).
-
The differential heat flow into the sample relative to the reference is recorded as a function of temperature to obtain a thermogram, from which the phase transition temperature (Tm) is determined.
Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To investigate the molecular interactions between this compound and phospholipid functional groups in a lipid bilayer.
Methodology:
-
A mixture of the phospholipid and this compound at a specific molar ratio is dissolved in a chloroform/methanol solvent mixture.
-
The solvent is evaporated under a stream of nitrogen to form a thin film.
-
The lipid film is hydrated with D₂O or H₂O to a final lipid concentration of ~20% (w/w).
-
The hydrated sample is placed between two CaF₂ windows separated by a Teflon spacer.
-
FTIR spectra are recorded at a specific resolution (e.g., 2 cm⁻¹) over a range of temperatures, encompassing the phase transition of the lipid.
-
Analysis of the spectra focuses on the vibrational frequencies of specific functional groups, such as the carbonyl (C=O) and phosphate (PO₂⁻) groups of the phospholipid and the hydroxyl (-OH) and carbonyl (C=O) groups of this compound, to deduce intermolecular interactions.
Signaling Pathways and Molecular Interactions
This compound's incorporation into cell membranes can influence intracellular signaling cascades, particularly those related to oxidative stress and cellular responses to stimuli like ultraviolet (UV) radiation.
Modulation of UVB-Induced Signaling in Keratinocytes
This compound has been shown to have a dual role in the response of keratinocytes to UVB radiation. It can act as an antioxidant, reducing reactive oxygen species (ROS), but its palmitate moiety can also contribute to lipid peroxidation under certain conditions. This leads to a complex modulation of downstream signaling pathways.
Figure 1: this compound's dual role in UVB-induced signaling in keratinocytes.
Inhibition of the NLRP3 Inflammasome
Recent studies have indicated that this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition is attributed to its ability to scavenge mitochondrial reactive oxygen species (mitoROS) and block the interaction between NLRP3 and NEK7, a critical step in inflammasome assembly.
Figure 2: Inhibition of the NLRP3 inflammasome by this compound.
Experimental Workflow for Studying Signaling Pathways
The following diagram outlines a general workflow for investigating the effects of this compound on a specific signaling pathway.
Figure 3: General experimental workflow for studying signaling pathway modulation.
Conclusion
This compound's interaction with cell membranes is a multifaceted process with significant biophysical and cellular consequences. Its ability to intercalate into the lipid bilayer leads to a stabilization of the membrane's gel phase. Furthermore, its presence within the membrane allows it to modulate key signaling pathways involved in cellular stress responses and inflammation. The provided quantitative data, detailed experimental protocols, and visual representations of signaling pathways offer a robust foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compound. Further research is warranted to elucidate the precise molecular targets of this compound within these signaling cascades to fully understand its mechanism of action.
References
Ascorbyl Palmitate: A Deep Dive into its Mechanism of Action for Preventing Lipid Peroxidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl palmitate, a synthetic ester of ascorbic acid (Vitamin C) and palmitic acid, is a lipophilic antioxidant with significant applications in the food, pharmaceutical, and cosmetic industries.[1] Its amphipathic nature, combining a hydrophilic ascorbyl head group and a lipophilic palmitoyl tail, allows it to effectively inhibit lipid peroxidation in various systems, from bulk oils to biological membranes.[1] This technical guide provides a comprehensive overview of the core mechanisms by which this compound prevents lipid peroxidation, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of the underlying pathways and workflows.
Core Mechanism of Action
This compound's primary role in preventing lipid peroxidation stems from its ability to act as a chain-breaking antioxidant. It readily donates a hydrogen atom from its ascorbyl moiety to lipid peroxyl radicals, thereby terminating the lipid peroxidation chain reaction and forming a more stable, less reactive ascorbyl radical.
A crucial aspect of this compound's efficacy lies in its synergistic interaction with α-tocopherol (Vitamin E), the primary lipid-soluble antioxidant in biological membranes. When α-tocopherol scavenges a lipid peroxyl radical, it is converted into a tocopheroxyl radical. This compound, positioned at the lipid-water interface, can regenerate α-tocopherol by donating a hydrogen atom to the tocopheroxyl radical, thus restoring its antioxidant capacity.[2] This recycling of Vitamin E significantly enhances the overall antioxidant protection of the lipid phase.
Quantitative Data on Efficacy
The antioxidant efficacy of this compound, both alone and in synergy with other antioxidants, has been quantified in numerous studies. The following tables summarize key findings from research on its ability to inhibit lipid peroxidation in various lipid systems.
| Lipid System | Antioxidant(s) & Concentration(s) | Oxidation Conditions | Key Findings | Reference |
| Cottonseed & Olive Oil | 400 ppm this compound (AP) | Storage at 60°C for 28 days | Oils with AP had significantly lower Peroxide Values (PV) and Malonaldehyde (MAD) content compared to controls. AP also showed a protective effect on α-tocopherol. | [3][4][5] |
| Sunflower Oil | 0-1000 mg/kg this compound (AP) | Storage at 40-80°C for 28 days | AP significantly reduced peroxide and hexanal formation. The optimal concentration for enhancing oxidative stability was found to be 400 mg/kg. | [6][7] |
| Cooked Minced Turkey | 200 ppm Tocopherols + this compound | Cold storage (5°C) for 9 days | A synergistic effect was observed, with the combination showing a greater reduction in TBARS values over time compared to tocopherols alone. TBARS values were reduced from 270 µmol/kg (control) to 50 µmol/kg. | [8] |
| Triacylglycerols of Sunflower Oil (TGSO) | 1.0 mM DL-α-tocopherol (TOH) + this compound (AscPH) | Autoxidation | The highest synergism (55.4%) was observed at a TOH:AscPH ratio of 1:10. | [9][10] |
| Deep-fat Fried Seafood (Squid, Hoki, Prawn) | Hydroxytyrosol vs. α-Tocopherol vs. This compound | Deep-fat frying and refrigerated storage | This compound was more effective than α-tocopherol but less effective than hydroxytyrosol in suppressing lipid oxidation (measured by POV, p-AV, and TBARS). | [11] |
| Riboflavin Photosensitized Oil-in-Water Emulsions | 1.0 mM α-tocopherol, Trolox, Ascorbic Acid, and this compound | Visible light irradiation for 32 hours | Lipophilic antioxidants (α-tocopherol and this compound) showed antioxidant properties, while their hydrophilic counterparts (Trolox and ascorbic acid) acted as prooxidants in this system. | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the quantitative data summary, providing a framework for reproducing and building upon this research.
Determination of Peroxide Value (PV) and Malonaldehyde (MAD) in Oils
Objective: To quantify the primary (hydroperoxides) and secondary (malonaldehyde) oxidation products in oils treated with this compound.
Materials:
-
Cottonseed oil or olive oil
-
This compound (400 ppm)
-
Acetic acid-chloroform solution
-
Saturated potassium iodide solution
-
Starch indicator solution
-
Standardized sodium thiosulfate solution
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
Procedure:
-
Sample Preparation: Prepare oil samples with and without 400 ppm of this compound.
-
Accelerated Oxidation: Store the oil samples in an oven at 60°C for a period of 28 days.
-
Peroxide Value (PV) Determination:
-
Weigh 5 g of the oil sample into a flask.
-
Add 30 mL of acetic acid-chloroform solution and swirl to dissolve.
-
Add 0.5 mL of saturated potassium iodide solution.
-
Allow the solution to stand for 1 minute with occasional shaking.
-
Add 30 mL of distilled water and 1 mL of starch indicator solution.
-
Titrate the liberated iodine with standardized sodium thiosulfate solution until the blue color disappears.
-
Calculate the peroxide value (meq O₂/kg oil).
-
-
Malonaldehyde (MAD) Content (TBARS Assay):
-
Mix a known amount of the oil sample with a solution of trichloroacetic acid.
-
Centrifuge the mixture to precipitate proteins.
-
Add thiobarbituric acid reagent to the supernatant.
-
Heat the mixture in a boiling water bath for a specified time (e.g., 30 minutes) to develop a pink color.
-
Measure the absorbance of the solution at 532 nm.
-
Calculate the MAD content based on a standard curve of malondialdehyde.[13]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay in Meat
Objective: To assess the extent of lipid peroxidation in cooked meat by measuring TBARS.
Materials:
-
Cooked minced turkey
-
Tocopherols (200 ppm)
-
This compound
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
1,1,3,3-tetraethoxypropane (TEP) for standard curve
Procedure:
-
Sample Preparation: Prepare batches of cooked minced turkey: a control with no antioxidants, one with 200 ppm tocopherols, and one with 200 ppm tocopherols and this compound.
-
Storage: Store the samples at 5°C for 9 days.
-
TBARS Assay:
-
Homogenize a 10 g sample of meat with distilled water.
-
Add a solution of TCA to the homogenate and filter.
-
Mix the filtrate with TBA reagent.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the samples and measure the absorbance at 532 nm.
-
Prepare a standard curve using TEP.
-
Express the results as mg of malondialdehyde per kg of meat.[14][15][16]
-
DPPH Radical Scavenging Activity Assay
Objective: To determine the free radical scavenging capacity of this compound.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound in methanol.
-
Assay:
-
Add a methanolic solution of DPPH to each concentration of the this compound solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm against a blank.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes described in this guide.
Caption: The chain reaction mechanism of lipid peroxidation.
Caption: this compound's free radical scavenging action.
Caption: Synergistic antioxidant action of this compound and α-tocopherol.
Caption: Experimental workflow for the TBARS assay.
Conclusion
This compound is a versatile and effective antioxidant for the prevention of lipid peroxidation. Its efficacy is attributed to its amphipathic nature, which allows it to function at the lipid-water interface, its ability to directly scavenge lipid peroxyl radicals, and its crucial role in regenerating α-tocopherol. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to understand, evaluate, and utilize this compound in their respective fields. The synergistic relationship with other antioxidants, particularly Vitamin E, highlights the potential for developing highly effective antioxidant systems for a wide range of applications.
References
- 1. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 2. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]
- 3. Effect of this compound on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of this compound on Oxidative Stability of Chemically Interesterified Cottonseed and Olive Oils [gcris.yyu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation the kinetic of peroxide and hexanal formation in this compound incorporated sunflower oil during accelerated oxidation | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 8. Antioxidant synergism between tocopherols and this compound in cooked, minced turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tbars thiobarbituric acid: Topics by Science.gov [science.gov]
- 15. h-h-c.com [h-h-c.com]
- 16. A Simple Spectrophotometric Method for the Determination of Thiobarbituric Acid Reactive Substances in Fried Fast Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A New Approach for Increasing this compound Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of Ascorbyl Palmitate Orientation in Phospholipid Monolayers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of ascorbyl palmitate's orientation within phospholipid monolayers. This compound, a lipophilic derivative of Vitamin C, is a widely used antioxidant in pharmaceutical and cosmetic formulations. Its efficacy is intimately linked to its interaction with and orientation within cell membranes. Understanding this at a molecular level through theoretical modeling is crucial for the rational design of drug delivery systems and for elucidating its mechanism of action.
This guide outlines the key experimental data that informs such models, details the methodologies for both experimental and computational approaches, and presents a logical workflow for a typical theoretical modeling study.
Core Concepts and Experimental Foundations
The orientation of this compound (ASC16) in a phospholipid monolayer is governed by a complex interplay of electrostatic and hydrophobic interactions. Experimental techniques like Langmuir trough measurements provide the foundational data for building and validating theoretical models.
Langmuir Monolayer Studies
Langmuir trough experiments are critical for characterizing the behavior of ASC16 at an air-water interface and its interaction with phospholipid monolayers. These experiments yield pressure-area (π-A) isotherms, which reveal the phase behavior of the monolayer.
Key Experimental Observations:
-
Phase Transitions: ASC16 monolayers exhibit phase transitions from a liquid-expanded (LE) to a liquid-condensed (LC) or crystalline phase, depending on the subphase pH and salt concentration[1][2][3].
-
Molecular Tilting: In the highly packed crystalline phase, ASC16 molecules are tilted[1][2].
-
Penetration into Phospholipid Monolayers: ASC16 readily penetrates phospholipid monolayers, with the kinetics of this process being dependent on the fluidity of the lipid membrane[4][5].
-
Hydrogen Bonding: Infrared spectroscopy studies have shown that the ascorbyl headgroup of ASC16 can form hydrogen bonds with the ester carbonyl group of phospholipids like dipalmitoylphosphatidylcholine (DPPC)[6].
Quantitative Thermodynamic Data
The interaction of ASC16 with phospholipid monolayers has been quantified, providing key parameters for computational models.
| Parameter | Value | Phospholipid | Conditions | Reference |
| Partition Coefficient (Kp) | 1.5 x 105 | DMPC | Saline subphase, pH 5 | [4][5] |
| Gibbs Free Energy of Penetration (ΔGp) | -6.7 kcal·mol-1 | DMPC | Saline subphase, pH 5 | [4][5] |
| Mean Molecular Area (MMA) in penetrated monolayer | ~27 Å2/molecule | DMPC | 70 mol% ASC16, 30 mN/m | [4] |
Methodologies for Theoretical Modeling
A robust theoretical model of ASC16 orientation in a phospholipid monolayer typically involves all-atom molecular dynamics (MD) simulations. This approach allows for the explicit simulation of the interactions between ASC16, phospholipids, and the aqueous subphase.
Experimental Protocols
-
Trough Preparation: A Langmuir trough is filled with a subphase of defined composition (e.g., saline solution at a specific pH). The surface is cleaned by aspiration.
-
Monolayer Formation: A solution of the lipid (e.g., DPPC) and/or ASC16 in a volatile solvent (e.g., chloroform/methanol) is spread dropwise onto the subphase surface. The solvent is allowed to evaporate.
-
Compression: The monolayer is compressed by movable barriers at a constant rate, while the surface pressure (π) is measured using a Wilhelmy plate.
-
Data Acquisition: The surface pressure is recorded as a function of the mean molecular area (A) to generate a π-A isotherm.
-
Setup: A BAM instrument is mounted over the Langmuir trough.
-
Imaging: A p-polarized laser is directed at the air-water interface at the Brewster angle.
-
Analysis: The reflected light, which is sensitive to changes in the refractive index and thickness of the monolayer, is captured by a CCD camera to visualize the morphology and phase behavior of the monolayer during compression.
Computational Protocol: Molecular Dynamics Simulation
The following outlines a typical workflow for an all-atom MD simulation of ASC16 in a DPPC monolayer.
MD Simulation Workflow
-
Parameterization of this compound:
-
Method: This involves obtaining the molecular geometry of ASC16 through quantum mechanical (QM) calculations (e.g., using Gaussian with a basis set like 6-31G*).
-
Partial atomic charges are then derived, typically by fitting to the electrostatic potential (ESP) calculated by the QM method.
-
Bonded and van der Waals parameters are often determined by analogy to similar chemical groups already present in the chosen force field (e.g., ester, alcohol, and alkane parameters from the CHARMM36 lipid force field)[4][7].
-
Building the Monolayer System:
-
A pre-equilibrated phospholipid monolayer (e.g., DPPC) is used as a starting point.
-
A specified number of phospholipid molecules are replaced with the parameterized ASC16 molecules to achieve the desired molar ratio.
-
The system is placed in a simulation box with periodic boundary conditions, creating an interface between the monolayer and a vacuum slab.
-
-
Solvation and Ionization:
-
The simulation box is filled with a water model (e.g., TIP3P) on the side of the phospholipid headgroups to create the aqueous subphase.
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and achieve a physiological salt concentration.
-
-
Energy Minimization:
-
The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries introduced during the building process.
-
-
Equilibration:
-
The system is gradually heated to the target temperature (e.g., 298 K) under constant volume (NVT) conditions, with restraints on the heavy atoms of the lipids and ASC16 to allow the water to equilibrate.
-
The restraints are then removed, and the system is equilibrated under constant pressure and temperature (NPT) conditions to allow the monolayer to relax to its equilibrium surface area.
-
-
Production MD:
-
A long simulation (typically hundreds of nanoseconds) is run under NPT conditions to generate a trajectory for analysis.
-
Data Presentation and Analysis
The trajectory from the production MD simulation is analyzed to extract quantitative data on the orientation and interactions of ASC16.
Orientational Analysis
The orientation of the ASC16 molecule relative to the monolayer normal (the z-axis) is a key output. This is typically quantified by calculating the angle of specific vectors within the molecule with respect to the z-axis.
Orientational Analysis Diagram
Key Metrics from Simulation:
| Metric | Description | Expected Outcome |
| Tilt Angle of Palmitate Tail (θtail) | The angle between the vector along the palmitate chain and the monolayer normal. | A small angle, indicating the hydrophobic tail is embedded in the lipid core, perpendicular to the interface. |
| Orientation of Ascorbyl Ring (θring) | The angle between the normal vector of the ascorbyl ring and the monolayer normal. | A larger angle, suggesting the polar headgroup lies relatively flat at the lipid-water interface to maximize hydrogen bonding. |
| Depth of Penetration | The average z-coordinate of the center of mass of the ascorbyl ring relative to the phosphate groups of the phospholipids. | The ascorbyl ring should be located at the interface, in the region of the phospholipid headgroups and glycerol backbones. |
Hydrogen Bond Analysis
The number and lifetime of hydrogen bonds between the hydroxyl groups of the ASC16 ascorbyl ring and the acceptor groups on the phospholipids (e.g., phosphate and carbonyl oxygens) and water molecules are calculated. This analysis validates the model against spectroscopic data and quantifies the key interactions stabilizing the orientation of ASC16.
Conclusion
Theoretical modeling, specifically all-atom molecular dynamics simulations, provides an invaluable tool for understanding the orientation and interaction of this compound within phospholipid monolayers at an atomistic level. By integrating experimental data from techniques like Langmuir trough measurements and infrared spectroscopy, a robust and predictive model can be developed. Such models are instrumental for the rational design of more effective drug delivery systems and for advancing our fundamental understanding of how antioxidants function at biological interfaces.
References
- 1. This compound interaction with phospholipid monolayers: electrostatic and rheological preponderancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. Development of the CHARMM Force Field for Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. OPLS - Wikipedia [en.wikipedia.org]
- 6. CHARMM All-Atom Additive Force Field for Sphingomyelin: Elucidation of Hydrogen Bonding and of Positive Curvature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Ascorbyl palmitate pro-oxidant versus antioxidant activity under different conditions
<Ascorbyl Palmitate: A Technical Guide to its Pro-oxidant and Antioxidant Duality
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (AP), a fat-soluble ester of ascorbic acid (Vitamin C), is widely utilized as an antioxidant in the food, pharmaceutical, and cosmetic industries.[1][2] Its lipophilic nature allows for effective integration into lipid-rich environments such as cell membranes, offering protection against oxidative damage.[3][4][5] However, the activity of this compound is not exclusively antioxidant. Under specific conditions, it can exhibit pro-oxidant behavior, a critical consideration for formulation and drug development. This guide provides an in-depth analysis of the factors governing this dual activity, supported by quantitative data, experimental protocols, and mechanistic diagrams.
The Antioxidant Mechanism of this compound
This compound's primary antioxidant function lies in its ability to donate electrons to neutralize free radicals, thereby inhibiting the chain reactions that lead to oxidative damage.[5] This is particularly effective in preventing lipid peroxidation.[4][6]
Key Antioxidant Actions:
-
Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), such as hydroxyl radicals (OH•).[1][4][7] Studies have shown it to be highly efficient in this role.[1][7]
-
Synergy with Vitamin E: this compound demonstrates a significant synergistic effect with α-tocopherol (Vitamin E).[8][9][10] It regenerates Vitamin E from its tocopheroxyl radical form, allowing it to continue its antioxidant function.[3][8][9] This recycling process enhances the overall protection of lipid membranes.[9]
The Pro-oxidant Mechanism of this compound
The transition of this compound from an antioxidant to a pro-oxidant is critically dependent on the presence of transition metal ions, particularly iron (Fe) and copper (Cu).[10][11][12][13]
The Fenton Reaction: In the presence of metal ions like Fe³⁺, this compound can act as a reducing agent, converting Fe³⁺ to Fe²⁺.[14][15] This reduced iron can then participate in the Fenton reaction, reacting with hydrogen peroxide (H₂O₂) to produce the highly reactive and damaging hydroxyl radical (OH•).[12][14][15]
Factors Influencing Pro-oxidant Activity:
-
Presence of Transition Metals: The presence of free iron and copper ions is a primary driver of pro-oxidant activity.[10][11][12][13]
-
High Concentrations: At high concentrations, this compound may be more likely to exhibit pro-oxidant effects.[6][16][17]
-
Redox Potential of the Environment: The overall redox state of the cellular or formulation environment can influence its behavior.[11][12]
-
UV Radiation: In some contexts, such as in keratinocytes exposed to UVB radiation, this compound has been shown to promote lipid peroxidation and cytotoxicity, despite also reducing intracellular ROS.[18][19][20][21]
Mechanistic Pathway: The Antioxidant vs. Pro-oxidant Switch
The following diagram illustrates the pivotal conditions that determine whether this compound will act as a protective antioxidant or a detrimental pro-oxidant.
Caption: Conditions dictating the functional switch of this compound.
Quantitative Data Summary
The efficacy of this compound as an antioxidant and its potential for pro-oxidant activity can be quantified. The following tables summarize key data from various studies.
Table 1: Antioxidant Efficacy of this compound
| System/Model | AP Concentration | Effect | Reference |
| Sunflower Oil (Accelerated Oxidation) | 400 mg/kg | Increased oxidative stability, higher tocopherol content, lower peroxide values. | [22] |
| Bovine Serum Albumin (BSA) Polymerization | Varied (µM range) | Inhibited OH• radical-induced polymerization. | [1] |
| Cultured Myocardial Cells | 10 µg/ml | Increased arachidonic acid at the membrane level in the presence of oxidized fats. | [23] |
| Microalgal DHA-rich oil | 0.01% (w/w) with Vit E | Synergistic effect, improved antioxidant value by 57.75%. | [8] |
Table 2: Conditions Leading to Pro-oxidant Activity
| System/Model | AP Concentration | Other Conditions | Observed Pro-oxidant Effect | Reference |
| In vitro chemical systems | High (millimolar) | Presence of free iron (Fe³⁺) or copper (Cu²⁺) ions. | Reduction of metal ions, leading to the generation of free radicals via the Fenton reaction. | [12][14][15] |
| Human Keratinocytes | 1, 5, or 25 µM | UVB irradiation (200 J/m²) | Promoted UVB-induced lipid peroxidation and cytotoxicity. | [18][20] |
| Pharmaceutical Formulations | High | Presence of metal ions. | Potential for pro-oxidant behavior; mitigated by chelating agents like EDTA. | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for assessing the dual nature of this compound. Below are summarized protocols for common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant that can donate a hydrogen atom, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.[24]
-
Reagents:
-
Procedure (General):
-
Prepare a stock solution of DPPH in methanol.[25]
-
Prepare various concentrations of the this compound sample.
-
Add a specific volume of the this compound solution to a specific volume of the DPPH solution.
-
Incubate the mixture in the dark for a defined period (e.g., 30 minutes).[24]
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.[25]
-
A control sample (without the antioxidant) is measured for comparison.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[26]
Lipid Peroxidation Assay (e.g., TBARS Assay)
This assay measures the end products of lipid peroxidation, such as malondialdehyde (MDA), to assess oxidative damage to lipids.
-
Principle: MDA, a secondary product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically.
-
Reagents:
-
Lipid source (e.g., liposomes, tissue homogenate, or oil).
-
Peroxidation inducer (e.g., Fe²⁺/H₂O₂ for Fenton reaction).
-
This compound test solution.
-
Thiobarbituric acid (TBA) solution.
-
Trichloroacetic acid (TCA) solution.
-
-
Procedure (General):
-
Incubate the lipid source with the peroxidation inducer in the presence and absence of this compound.
-
Stop the reaction by adding TCA to precipitate proteins.
-
Centrifuge the mixture and collect the supernatant.
-
Add TBA solution to the supernatant and heat (e.g., at 95°C for 60 minutes).
-
Cool the samples and measure the absorbance of the resulting pink chromogen at ~532 nm.
-
-
Data Analysis: The concentration of thiobarbituric acid reactive substances (TBARS) is calculated using an extinction coefficient for the MDA-TBA complex. The inhibitory effect of this compound is determined by comparing the TBARS levels in samples with and without the compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the effect of this compound on induced lipid peroxidation.
Caption: A generalized workflow for a TBARS-based lipid peroxidation assay.
Conclusion and Implications
This compound is a versatile compound with a context-dependent dual role. While it is a potent antioxidant, particularly effective in lipid-rich systems and in synergy with Vitamin E, its pro-oxidant potential cannot be overlooked.[8][23] For researchers, scientists, and drug development professionals, understanding the conditions that govern this switch is paramount. The presence of transition metals and high local concentrations are key factors that can shift its function towards a detrimental pro-oxidant activity.[6][10][13] Therefore, in formulation development, careful consideration must be given to the concentration of this compound used and the potential for metal ion contamination. The use of chelating agents may be a prudent strategy to mitigate pro-oxidant risk and ensure that this compound functions as an effective and safe antioxidant.[6]
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. nbinno.com [nbinno.com]
- 6. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 7. The hydroxyl free radical reactions of this compound as measured in various in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10312H [pubs.rsc.org]
- 9. btsa.com [btsa.com]
- 10. Why is this compound added to supplements? - YTBIO [m.key-healthy.com]
- 11. brieflands.com [brieflands.com]
- 12. researchgate.net [researchgate.net]
- 13. A New Approach for Increasing this compound Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Faces of Vitamin C—Antioxidative and Pro-Oxidative Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 16. Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and pro-oxidant activity of Vitamin C in oral environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Vitamin C derivative this compound promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes. | Semantic Scholar [semanticscholar.org]
- 20. Vitamin C derivative this compound promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 22. Effect of this compound on oxidative stability of chemically interesterified cottonseed and olive oils - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of vitamin E and this compound on cultured myocardial cells exposed to oxidized fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. iomcworld.com [iomcworld.com]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Ascorbyl Palmitate Using Immobilized Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascorbyl palmitate, an ester of ascorbic acid (Vitamin C) and palmitic acid, is a widely utilized antioxidant in the food, cosmetic, and pharmaceutical industries.[1][2][3] Its amphipathic nature allows it to be effective in both aqueous and lipid phases. The enzymatic synthesis of this compound using immobilized lipases presents a green and efficient alternative to traditional chemical methods, offering milder reaction conditions and easier product purification.[1][2][3] This document provides detailed protocols and comparative data for the synthesis of this compound using various immobilized lipases.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different lipases, supports, and reaction conditions.
Table 1: Comparison of Different Immobilized Lipases and Reaction Conditions for this compound Synthesis
| Lipase Source | Immobilization Support/Method | Solvent | Temperature (°C) | Ascorbic Acid:Palmitic Acid Molar Ratio | Reaction Time (h) | Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Acrylic Resin | 2-methyl-2-butanol | 55 | 1:8 | Not Specified | 81 | [1][2][3] |
| Pseudomonas stutzeri | Octyl Silica | 2-methyl-2-butanol | 45 | 1:5 | Not Specified | Not Specified | [1][2] |
| Commercial Lipase (Lipolase 100L) | Celite 545 (adsorption & glutaraldehyde cross-linking) | Dimethylsulfoxide (DMSO) | 75 | 1:2.5 | 18 | 80 | [4] |
| Candida antarctica (PyCal) | Not Specified | tert-butyl alcohol | 70 | 1:5 | 17 | ~67 | [5] |
| Thermomyces lanuginosus | Not Specified | tert-pentanol:DMSO (9:1 v/v) | 50 | 1:11 | 18 | 66.44 | [6][7] |
| Candida antarctica (Lipozyme 435) | Acrylic Resin | Acetone | 55 | 1:8 | Not Specified | >80 | [8] |
Table 2: Effect of Key Parameters on this compound Synthesis Yield
| Parameter | Variation | Effect on Yield | Reference |
| Temperature | 55°C vs. higher/lower | Optimal at 55°C for Novozym 435, with yield decreasing at other temperatures.[1][2][3] For Lipolase 100L, optimum was 75°C.[4] | [1][2][3][4] |
| Substrate Molar Ratio (AA:PA) | 1:8 vs. other ratios | A higher concentration of palmitic acid (1:8) significantly increased the yield for Novozym 435.[1][2][3] | [1][2][3] |
| Molecular Sieves | With vs. Without | Addition of molecular sieves (e.g., 3Å or 4Å) to remove water by-product enhanced the ester yield significantly, up to 80% in one study.[2][4][6] | [2][4][6] |
| Solvent | 2-methyl-2-butanol vs. Acetone | Both solvents showed high yields, but the operational stability of the catalyst was better in 2-methyl-2-butanol.[8] | [8] |
| Enzyme Concentration | 5.8 g/L vs. other concentrations | Optimized enzyme concentration is crucial; for Thermomyces lanuginosus lipase, 5.8 g/L was found to be optimal.[6][7] | [6][7] |
Experimental Protocols
This section provides detailed methodologies for the immobilization of lipase and the subsequent enzymatic synthesis of this compound.
Protocol 1: Immobilization of Lipase on Celite 545
This protocol is based on the surface adsorption and cross-linking method.[4]
Materials:
-
Commercial Lipase (e.g., Lipolase 100L)
-
Celite 545
-
Phosphate Buffer (pH 8.5)
-
Glutaraldehyde solution (1%)
-
Acetone
-
Magnetic stirrer
-
Vacuum desiccator
Procedure:
-
Add 2.0 g of Celite 545 to 5 mL of lipase solution.
-
Stir the mixture continuously for 1 hour at room temperature using a magnetic stirrer.
-
To the mixture, add 20 mL of chilled acetone and filter the resulting suspension.
-
Wash the filtered immobilized lipase twice with 20 mL of acetone.
-
Expose the Celite-bound lipase to a 1% glutaraldehyde solution for cross-linking.
-
Dry the final immobilized lipase preparation in a vacuum desiccator for 4 hours.
Protocol 2: Enzymatic Synthesis of this compound
This protocol outlines the general procedure for the esterification reaction in an organic solvent.
Materials:
-
Immobilized Lipase (e.g., Novozym 435 or lab-prepared)
-
L-Ascorbic Acid
-
Palmitic Acid
-
Organic Solvent (e.g., 2-methyl-2-butanol, acetone, or tert-butyl alcohol)
-
Molecular Sieves (3Å or 4Å, activated)
-
Orbital shaker or magnetic stirrer with heating
-
Reaction vessel (e.g., screw-capped flasks)
Procedure:
-
To a reaction vessel, add the desired amounts of L-ascorbic acid and palmitic acid. A common molar ratio is 1:8 (ascorbic acid:palmitic acid).[1][2][3]
-
Add the appropriate volume of the selected organic solvent (e.g., 5 mL).
-
Add the immobilized lipase to the mixture. The enzyme concentration can be optimized, with a typical starting point being around 12 g/L.[2]
-
Add molecular sieves to the reaction mixture at a concentration of approximately 14-50 g/L to adsorb the water produced during the reaction.[2][6]
-
Seal the reaction vessel and place it in an orbital shaker or on a heated magnetic stirrer.
-
Set the reaction temperature (e.g., 55°C) and agitation speed (e.g., 150 rpm).[1][2][3]
-
Allow the reaction to proceed for the desired duration (e.g., 18-24 hours). The reaction progress can be monitored by taking samples at different time intervals and analyzing them using HPLC.[4]
Protocol 3: Purification of this compound
This protocol describes a general purification procedure based on recrystallization.[9][10]
Materials:
-
Reaction mixture containing this compound
-
Toluene
-
Ethanol (e.g., 90-96%)
-
Ice bath
-
Filtration apparatus
Procedure:
-
After the reaction, filter to remove the immobilized enzyme for reuse.
-
Slowly pour the reaction solution into an ice bath containing water to precipitate the crude product.
-
If an organic solvent like toluene was used for extraction, add water to the toluene layer to induce crystallization, then filter to obtain the filter cake.[9][10]
-
Wash the crude product (filter cake) with water until the pH of the filtrate is neutral (pH 6-7).[9][10]
-
Dry the crude this compound.
-
Perform recrystallization of the crude product using ethanol to obtain the purified this compound.[9][10]
Protocol 4: Analysis of this compound by HPLC
This protocol provides a general method for the quantification of this compound.[11][12]
Instrumentation & Conditions:
-
HPLC System: With UV detector
-
Column: C18 or other suitable reverse-phase column
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v) or methanol and a phosphate buffer.[11]
Procedure:
-
Prepare standard solutions of this compound and ascorbic acid in the mobile phase or a suitable solvent.
-
Generate a calibration curve by injecting known concentrations of the standards.
-
Dilute a sample of the reaction mixture with the mobile phase and filter it through a 0.45 µm membrane filter before injection.
-
Inject the prepared sample into the HPLC system.
-
Quantify the amount of this compound and unreacted ascorbic acid by comparing the peak areas with the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the enzymatic reaction mechanism.
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
- 1. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 2. Synthesis with Immobilized Lipases and Downstream Processing of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis with Immobilized Lipases and Downstream Processing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound synthesis in an organic solvent system using a Celite-immobilized commercial lipase (Lipolase 100L) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of enzymatic synthesis of L-ascorbyl palmitate by solvent engineering and statistical experimental designs - 南京工业大学 [pure.njtech.edu.cn]
- 8. mdpi.com [mdpi.com]
- 9. CN103254160B - A kind of method of separation and purification this compound from direct esterification reaction solution - Google Patents [patents.google.com]
- 10. CN103254160A - Method for separating and purifying vitamin C palmitate from reaction liquid of direct esterification method - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
Application Notes and Protocols for the Preparation of Ascorbyl Palmitate-Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the preparation and characterization of ascorbyl palmitate-loaded liposomes, intended for use in drug delivery studies. The protocols outlined below utilize the thin-film hydration method followed by extrusion to produce unilamellar vesicles with encapsulated this compound.
Introduction
This compound, a lipophilic ester of ascorbic acid (Vitamin C), is a potent antioxidant with applications in dermatology and cancer therapy.[1][2] However, its efficacy can be limited by its poor solubility and instability. Encapsulation within liposomes, which are microscopic vesicles composed of a lipid bilayer, offers a promising strategy to enhance the stability, solubility, and targeted delivery of this compound.[1][3][4] This document provides detailed protocols for the formulation and characterization of this compound-loaded liposomes, establishing a foundation for further in vitro and in vivo drug delivery studies.
Experimental Protocols
Materials and Equipment
-
Lipids: Phosal® (phosphatidylcholine-based formulation), this compound
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Buffers: Phosphate Buffered Saline (PBS, pH 7.4)
-
Reagents: Protamine sulfate solution (10 mg/mL)
-
Equipment: Rotary evaporator, Bath sonicator, Extruder with polycarbonate membranes (0.2 µm and 0.1 µm pore sizes), Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer), High-Performance Liquid Chromatography (HPLC) system with a UV detector, Centrifuge, Dialysis tubing (e.g., MWCO 12-14 kDa), Magnetic stirrer, Glass vials, Syringes, and Filters.
Liposome Preparation: Thin-Film Hydration and Extrusion
The thin-film hydration method is a widely used technique for the preparation of liposomes.[5][6][7] This is followed by extrusion to reduce the size and lamellarity of the vesicles, resulting in a homogenous population of unilamellar liposomes.[7]
Protocol:
-
Lipid Film Formation:
-
Dissolve this compound and Phosal® in a suitable organic solvent (e.g., a mixture of chloroform and methanol) in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed in a water bath set above the lipid transition temperature to evaporate the organic solvent.
-
Continue rotation under vacuum until a thin, uniform lipid film is formed on the inner surface of the flask.
-
Dry the film further under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a predetermined volume of phosphate-buffered saline (PBS, pH 7.4).
-
Agitate the flask by hand or on a bath sonicator to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension sequentially through polycarbonate membranes with decreasing pore sizes, for example, twice through a 0.2 µm membrane followed by twice through a 0.1 µm membrane.[8]
-
The extrusion process should be carried out at a temperature above the lipid phase transition temperature.
-
The resulting translucent suspension contains this compound-loaded liposomes.
-
Store the liposomal suspension at 4°C for further characterization.
-
Characterization of this compound-Loaded Liposomes
Protocol:
-
Dilute the liposomal suspension with PBS (pH 7.4).
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Measure the zeta potential using the same instrument to assess the surface charge and stability of the liposomes.
-
Perform measurements in triplicate at a constant temperature (e.g., 25°C).
The encapsulation efficiency (EE%) is the percentage of the initial drug that is successfully entrapped within the liposomes.
Protocol:
-
Separation of Free Drug:
-
To separate the unencapsulated this compound, mix the liposomal suspension with an equal volume of protamine sulfate solution (10 mg/mL).[3][9]
-
Vortex the mixture for 1 minute to induce the aggregation of liposomes.
-
Centrifuge the mixture at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the aggregated liposomes.
-
-
Sample Preparation for HPLC:
-
Supernatant: Carefully collect the supernatant, which contains the free (unencapsulated) this compound. Filter the supernatant through a 0.22 µm syringe filter.
-
Pellet: Resuspend the pellet in methanol to disrupt the liposomes and release the encapsulated drug. Vortex thoroughly and centrifuge to remove any insoluble lipid debris. Collect the methanolic supernatant containing the encapsulated drug.
-
-
HPLC Analysis:
-
Quantify the amount of this compound in both the supernatant and the resuspended pellet using a validated HPLC method.
-
A typical HPLC system would consist of a C18 column and a UV detector set at an appropriate wavelength for this compound. The mobile phase could be a mixture of methanol and a buffer.
-
Calculate the Encapsulation Efficiency (EE%) using the following formula:
EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100
The total amount of drug can be determined by disrupting a known volume of the original liposome suspension with methanol and analyzing it by HPLC.
-
An in vitro release study is performed to evaluate the rate at which the encapsulated drug is released from the liposomes over time. The dialysis bag method is a common technique for this purpose.
Protocol:
-
Place a known volume of the this compound-loaded liposome suspension into a dialysis bag (e.g., with a Molecular Weight Cut-Off of 12-14 kDa).
-
Immerse the sealed dialysis bag in a larger volume of a release medium (e.g., PBS at pH 7.4, potentially containing a small amount of a solubilizing agent to maintain sink conditions) in a beaker.
-
Place the beaker on a magnetic stirrer and maintain a constant temperature (e.g., 37°C).
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the collected samples for this compound content using HPLC.
-
Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Data Presentation
The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for easy comparison and analysis.
Table 1: Physicochemical Properties of this compound-Loaded Liposomes
| Formulation Code | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| AP-Lipo-001 | e.g., 120.5 ± 2.3 | e.g., 0.15 ± 0.02 | e.g., -25.8 ± 1.5 | e.g., 92.02 ± 3.1[10] |
| ... | ... | ... | ... | ... |
Data should be presented as mean ± standard deviation for at least three independent batches.
Table 2: In Vitro Release Profile of this compound from Liposomes
| Time (hours) | Cumulative Release (%) |
| 1 | e.g., 5.2 ± 0.8 |
| 2 | e.g., 10.1 ± 1.2 |
| 4 | e.g., 18.5 ± 2.1 |
| 8 | e.g., 30.7 ± 3.5 |
| 12 | e.g., 45.3 ± 4.2 |
| 24 | e.g., 68.9 ± 5.6 |
Data should be presented as mean ± standard deviation for at least three independent experiments.
Logical Relationships and Signaling Pathways
While the primary focus of these notes is on the preparation and characterization of the delivery vehicle, it is important to consider the intended biological application. This compound, as a derivative of Vitamin C, is known to exert its effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in cell proliferation and inflammation. The liposomal delivery system is designed to enhance the bioavailability of this compound at the target site, thereby potentiating its therapeutic effects.
Conclusion
The protocols described in these application notes provide a comprehensive framework for the successful preparation and characterization of this compound-loaded liposomes. By following these detailed methodologies, researchers can produce consistent and well-characterized liposomal formulations suitable for a variety of drug delivery studies. The provided data tables and diagrams serve as a template for organizing and presenting experimental results in a clear and professional manner.
References
- 1. Phospholipids—the Basic Composition of Liposomes - CD Bioparticles Blog [cd-bioparticles.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 6. Phospholipid Composition Effects on Liposome Formation [eureka.patsnap.com]
- 7. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes: Protocol for Incorporating Ascorbyl Palmitate into Topical Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ascorbyl Palmitate is a synthetic, fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid.[1][2] This lipophilic nature allows it to be easily incorporated into lipid-based systems, offering enhanced stability compared to its water-soluble counterpart, L-ascorbic acid.[3][4] In cosmetic and pharmaceutical formulations, this compound is primarily utilized as an antioxidant to protect the product from oxidation and to mitigate oxidative stress on the skin.[3][5] Its functions include scavenging free radicals, supporting collagen synthesis, and reducing hyperpigmentation.[2][6]
These application notes provide a comprehensive protocol for the successful incorporation of this compound into various topical cosmetic formulations, along with methods to evaluate its stability and efficacy.
Physicochemical Properties of this compound
This compound is a white to yellowish powder.[6][7] Understanding its solubility and stability profile is critical for effective formulation.
| Property | Value | Reference |
| Appearance | White to yellowish white, practically odorless powder | [6][7] |
| Solubility | - Practically insoluble in water- Soluble in ethanol, oils (peanut, olive, sunflower)- Soluble in organic solvents (DMSO, DMF) | [6][7][8] |
| Melting Point | ~110-117 °C | |
| Typical Concentration | - As an antioxidant for formulation stability: 0.05% - 0.5%- As an active ingredient: 0.2% - 3.0% (can be up to 5%) | [7][9][10] |
| pH for Efficacy | Effective up to a pH of 6.0; easier to formulate than ascorbic acid which requires a pH < 3.5 | [1][6] |
| Storage | Preserve in airtight, opaque containers, protected from light at cool temperatures (8°C - 15°C) | [7][11] |
Formulation Protocols
Due to its lipophilic nature, this compound is best suited for oil-based or emulsion formulations.[7] Direct incorporation into purely aqueous systems is challenging.
Protocol for Incorporation into an Oil-in-Water (O/W) Emulsion (e.g., Cream, Lotion)
This protocol outlines the standard procedure for adding this compound to the oil phase of an emulsion.
Materials:
-
This compound
-
Oil phase components (e.g., Isopropyl Palmitate, Cetearyl Alcohol, Glyceryl Stearate)
-
Water phase components (e.g., Deionized Water, Glycerin)
-
Emulsifier(s) (e.g., Ceteareth-25)
-
Preservative (e.g., Phenoxyethanol)
-
Heat-resistant beakers
-
Homogenizer/mixer
-
Water bath or heating mantle
Procedure:
-
Prepare the Water Phase: In a beaker, combine all water-soluble ingredients. Heat to 75-80°C under gentle mixing until all components are dissolved.
-
Prepare the Oil Phase: In a separate beaker, combine all oil-soluble ingredients and emulsifiers.
-
Incorporate this compound: Heat the oil phase to 75-80°C. Add the this compound powder to the hot oil phase while stirring.[10][11] Continue to mix until it is fully dissolved.
-
Troubleshooting: If dissolution is difficult, pre-dissolving this compound in a suitable solvent like ethoxydiglycol before adding to the main oil phase can be effective.[10][11] Alternatively, the oil phase temperature can be carefully raised to ~110°C to facilitate dissolution before cooling back to the emulsification temperature.
-
-
Emulsification: Slowly add the hot oil phase to the hot water phase under continuous high-shear mixing (homogenization).
-
Cooling: Once the emulsion is formed, switch to gentle mixing and begin the cooling process.
-
Add Post-Formulation Ingredients: When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as preservatives and fragrance.
-
Finalize: Adjust the pH if necessary and continue mixing until the formulation is uniform and has reached room temperature.
Caption: Workflow for incorporating this compound into an O/W emulsion.
Protocol for Incorporation into an Anhydrous (Water-Free) Formulation (e.g., Serum, Oil)
Procedure:
-
Combine all lipid carriers (e.g., squalane, caprylic/capric triglycerides) in a beaker.
-
Gently heat the oil blend to 60-80°C.
-
Slowly add the this compound powder to the warm oil under constant stirring.
-
Continue mixing until fully dissolved. For stubborn particles, use a mortar and pestle to blend a small amount of the oil with the powder before adding it back to the main batch.[10]
-
Cool to room temperature while stirring gently.
Mechanism of Action in Skin
This compound primarily functions by protecting the skin from oxidative damage caused by free radicals generated from UV radiation and pollution.[2] Once it penetrates the skin, it is thought to be hydrolyzed into ascorbic acid and palmitic acid, delivering the benefits of Vitamin C.[12]
Antioxidant Pathway
This compound donates an electron to neutralize reactive oxygen species (ROS), preventing them from damaging cellular components like lipids and proteins.[5] This action helps to reduce inflammation and prevent premature aging.[2][5]
Caption: Antioxidant mechanism of this compound in skin protection.
Collagen Synthesis
Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix structure.[13] By delivering ascorbic acid to the dermis, this compound can help stimulate collagen production, improving skin firmness and reducing the appearance of wrinkles.[2][6][12]
Caption: Role of this compound in the collagen synthesis pathway.
Experimental Protocols for Efficacy and Stability
Protocol: Stability Testing via High-Performance Liquid Chromatography (HPLC)
This method determines the chemical stability of this compound in a finished formulation over time.[4][14]
Equipment and Reagents:
-
HPLC system with UV detector
-
C18 reverse-phase column
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., 0.02 M, pH 2.5)
-
This compound reference standard
-
Volumetric flasks, syringes, 0.45-µm membrane filters
-
Temperature-controlled stability chambers (e.g., 8°C, 25°C, 40°C)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (e.g., 0.4 mg/mL) in methanol. Create a working standard (e.g., 0.04 mg/mL) by diluting the stock solution with methanol.[4]
-
Sample Preparation:
-
HPLC Conditions (Example):
-
Stability Study:
-
Place samples of the formulation in stability chambers at different conditions (e.g., 8°C, 25°C, 40°C, and 40°C with 75% relative humidity) in opaque, airtight containers.
-
At specified time points (e.g., 0, 1, 2, 3 months), withdraw samples and analyze them using the HPLC method described above.
-
Quantify the amount of this compound remaining by comparing the peak area of the sample to that of the reference standard. A study found that after 28 days in the dark, 37% of this compound remained in an emulsion, compared to only 8% of ascorbic acid.[4]
-
Protocol: Antioxidant Capacity via DPPH Free Radical Scavenging Assay
This spectrophotometric assay measures the ability of a formulation containing this compound to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[16][17]
Equipment and Reagents:
-
UV-Vis Spectrophotometer
-
DPPH solution (e.g., 0.2 mM in methanol)
-
Methanol or Ethanol
-
Test sample (cosmetic formulation extracted in a suitable solvent)
-
Positive control (e.g., Ascorbic Acid or Trolox solution)
Procedure:
-
Sample Preparation: Prepare an extract of the cosmetic formulation by dissolving a known amount in methanol or another suitable solvent. This may require centrifugation to remove insoluble excipients. Prepare a series of dilutions of this extract.
-
Reaction:
-
In a test tube or cuvette, mix a specific volume of the sample extract/dilution with the DPPH solution (e.g., 1.0 mL of sample + 2.0 mL of DPPH solution).
-
Prepare a control sample containing only the solvent and the DPPH solution.
-
-
Incubation: Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically ~517-520 nm).[17] The scavenging of the DPPH radical by an antioxidant leads to a decrease in absorbance.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]
-
The results can be used to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
-
References
- 1. us.typology.com [us.typology.com]
- 2. Illuminating the Skin's Secret: The Radiance of Ascorbyl Palmitate_Chemicalbook [chemicalbook.com]
- 3. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 4. magistralbr.caldic.com [magistralbr.caldic.com]
- 5. welltchemicals.com [welltchemicals.com]
- 6. This compound - Ataman Kimya [atamanchemicals.com]
- 7. slate.greyb.com [slate.greyb.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. mitochon.it [mitochon.it]
- 13. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PHYSICAL AND CHEMICAL STABILITY ANALYSIS OF COSMETIC MULTI- PLE EMULSIONS LOADED WITH this compound AND SODIUM ASCORBYL PHOSPHATE SALTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of this compound by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iomcworld.com [iomcworld.com]
Application Notes and Protocols for the Formulation of Ascorbyl Palmitate in Solid Lipid Nanoparticles for Enhanced Stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation of Ascorbyl Palmitate (AP) into Solid Lipid Nanoparticles (SLNs). The encapsulation of AP within an SLN matrix has been demonstrated to significantly enhance its chemical stability, offering a promising approach for its application in pharmaceutical and cosmetic products.
This compound, a lipophilic derivative of ascorbic acid (Vitamin C), is a potent antioxidant. However, its inherent instability in the presence of light, oxygen, and high temperatures limits its therapeutic and commercial utility. Solid Lipid Nanoparticles (SLNs) are colloidal drug delivery systems that have emerged as a viable strategy to protect labile molecules like AP from degradation. The solid lipid core of SLNs provides a protective barrier, thereby improving the shelf-life and efficacy of the encapsulated active ingredient.
This document outlines the materials, methodologies, and characterization techniques for the preparation of AP-loaded SLNs, along with stability data.
Data Presentation
Table 1: Physicochemical Characteristics of this compound-Loaded SLNs
| Formulation Code | Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| SLN-AP-1 | Witepsol® E85 | TegoCare® 450 (1.5%) | - | < 0.366 | - |
| SLN-AP-2 | Stearic Acid | Tween 80 | - | - | - |
| SLN-AP-3 | - | Pluronic F-68 (3%) | - | - | - |
| SLN-AP-4 | - | Pluronic F-68 (10%) | - | - | - |
| SLN-AP-Initial | Sorbitan Monostearate, Rosehip Oil, Eudragit L100 | Polysorbate 80, Tinogard TT | 86.41 ± 0.30 | ~0.2 | -12.20 ± 0.23 |
| SLN-AP-90 Days | Sorbitan Monostearate, Rosehip Oil, Eudragit L100 | Polysorbate 80, Tinogard TT | 89.27 ± 0.86 | ~0.2 | -18.40 ± 0.29 |
Data compiled from multiple sources. Dashes indicate data not specified in the cited literature.
Table 2: Chemical Stability of this compound in Different Formulations Over 3 Months
| Formulation Type | Storage Temperature | Non-degraded this compound (%) |
| SLN in Hydrogel | 4°C | 67.6 ± 2.9[1][2][3] |
| NLC in Hydrogel | 4°C | 71.1 ± 1.4[1][2][3] |
| Nanoemulsion (NE) in Hydrogel | 4°C | 55.2 ± 0.3[1][2][3] |
| SLN in Hydrogel | Room Temperature | Degradation observed |
| NLC in Hydrogel | Room Temperature | Degradation observed |
| NE in Hydrogel | Room Temperature | Highest degradation observed[1][2][3] |
| SLN in Hydrogel | 40°C | Significant degradation observed |
| NLC in Hydrogel | 40°C | Significant degradation observed |
| NE in Hydrogel | 40°C | Highest degradation observed[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded SLNs by High-Pressure Homogenization
This protocol is based on the hot homogenization technique followed by high-pressure homogenization.
Materials:
-
Solid Lipid: Witepsol® E85
-
Surfactant: TegoCare® 450
-
Active Pharmaceutical Ingredient (API): this compound (AP)
-
Aqueous Phase: Purified water
Equipment:
-
High-shear mixer (e.g., Ultra-Turrax)
-
High-pressure homogenizer
-
Water bath or heating plate with magnetic stirrer
Procedure:
-
Preparation of Lipid Phase: Melt the solid lipid (e.g., Witepsol® E85) at a temperature approximately 5-10°C above its melting point. Disperse the this compound in the molten lipid with continuous stirring until a clear lipid phase is obtained.
-
Preparation of Aqueous Phase: Heat the purified water containing the surfactant (e.g., TegoCare® 450) to the same temperature as the lipid phase.
-
Pre-emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer at high speed for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to the high-pressure homogenizer. Homogenize the formulation at a high pressure for several cycles.
-
Cooling and Solidification: Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
Protocol 2: Characterization of this compound-Loaded SLNs
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Technique: Photon Correlation Spectroscopy (PCS).[2]
-
Procedure: Dilute the SLN dispersion with purified water to an appropriate concentration. Analyze the sample using a PCS instrument to determine the mean particle size and PDI. The PDI value indicates the width of the particle size distribution.
2. Zeta Potential Measurement:
-
Technique: Laser Doppler Anemometry.
-
Procedure: Dilute the SLN dispersion with purified water. Measure the electrophoretic mobility of the nanoparticles to determine the zeta potential, which is an indicator of the colloidal stability.
3. Entrapment Efficiency and Drug Loading:
-
Technique: High-Performance Liquid Chromatography (HPLC).[4]
-
Procedure:
-
Separate the unencapsulated AP from the SLN dispersion by ultracentrifugation.
-
Quantify the amount of free AP in the supernatant using a validated HPLC method.
-
Disrupt the SLNs in the pellet using a suitable solvent (e.g., methanol) to release the entrapped AP.
-
Quantify the total amount of AP in the dispersion.
-
Calculate the entrapment efficiency (EE%) and drug loading (DL%) using the following equations:
-
EE% = [(Total AP - Free AP) / Total AP] x 100
-
DL% = [(Total AP - Free AP) / Total weight of nanoparticles] x 100
-
-
4. Morphological Examination:
-
Technique: Transmission Electron Microscopy (TEM).[5]
-
Procedure: Place a drop of the diluted SLN dispersion on a carbon-coated copper grid. After drying, the sample can be negatively stained (e.g., with uranyl acetate) and observed under a TEM to visualize the shape and morphology of the nanoparticles.[5]
Protocol 3: In Vitro Stability Assessment
Objective: To evaluate the chemical stability of this compound in the SLN formulation under different storage conditions.
Procedure:
-
Divide the prepared AP-loaded SLN dispersion into several aliquots.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and protect them from light.
-
At predetermined time intervals (e.g., 0, 1, 2, and 3 months), withdraw an aliquot from each storage condition.
-
Determine the amount of non-degraded this compound in the SLNs using a validated HPLC method.[1][2]
-
Analyze the samples for any changes in particle size, PDI, and zeta potential as described in Protocol 2.
Visualizations
Caption: Experimental workflow for the formulation and evaluation of this compound-loaded SLNs.
Caption: Mechanism of enhanced stability of this compound through SLN encapsulation.
References
Application Note: A Comprehensive Framework for Assessing the Impact of Ascorbyl Palmitate on Mitochondrial Function
Audience: Researchers, scientists, and drug development professionals.
Introduction Ascorbyl palmitate (AP) is a lipophilic ester of ascorbic acid (Vitamin C) and palmitic acid, making it soluble in fats and enabling it to be incorporated into cell membranes.[1][2] It is widely used as an antioxidant food additive and in cosmetic formulations.[3] Due to its ability to penetrate biomembranes, this compound has attracted considerable interest for its potential biological effects, including its role as an anticancer compound.[4][5] Recent studies suggest that its mechanisms of action may be closely linked to mitochondrial function, particularly through the modulation of mitochondrial reactive oxygen species (mitoROS) and the induction of the intrinsic apoptotic pathway.[4][6][7]
This application note provides a detailed set of protocols for researchers to comprehensively assess the effects of this compound on key parameters of mitochondrial health and function. The methodologies cover the analysis of mitochondrial respiration, membrane potential, ROS production, and ATP synthesis.
Key Experimental Assays and Workflow
A multi-parametric approach is essential to fully characterize the effects of this compound on mitochondrial bioenergetics and redox status. The following diagram outlines a typical experimental workflow.
Caption: General experimental workflow for mitochondrial assessment.
Proposed Signaling Pathway of this compound
This compound can exert dual effects on mitochondria. As an antioxidant, it directly scavenges mitochondrial ROS.[6] However, related compounds like ascorbyl stearate have been shown to induce apoptosis via the intrinsic mitochondrial pathway by altering the mitochondrial membrane potential (MMP).[4][7]
Caption: Dual role of this compound in mitochondrial signaling.
Data Presentation: Summary of Expected Quantitative Results
The following tables summarize hypothetical data from the described assays, comparing control cells to those treated with this compound (AP).
Table 1: Mitochondrial Respiration Parameters (Seahorse XF Assay)
| Parameter | Control | This compound (100 µM) | Unit | Description |
|---|---|---|---|---|
| Basal Respiration | 150 ± 10 | 135 ± 8 | pmol O₂/min | Baseline oxygen consumption rate (OCR). |
| ATP-Linked Respiration | 110 ± 7 | 95 ± 6 | pmol O₂/min | OCR used for ATP synthesis. |
| Maximal Respiration | 250 ± 15 | 190 ± 12 | pmol O₂/min | Maximum OCR achieved with an uncoupler (e.g., FCCP). |
| Spare Capacity | 100 ± 5 | 55 ± 6 | pmol O₂/min | The cell's ability to respond to increased energy demand. |
| Proton Leak | 40 ± 3 | 40 ± 2 | pmol O₂/min | OCR not coupled to ATP synthesis. |
Table 2: Key Indicators of Mitochondrial Health
| Assay | Parameter | Control | This compound (100 µM) | Unit | Implication |
|---|---|---|---|---|---|
| JC-1 Assay | Red/Green Fluorescence Ratio | 5.2 ± 0.4 | 2.1 ± 0.3 | Ratio | A decrease indicates mitochondrial membrane depolarization.[4][8] |
| MitoSOX Red | Mean Fluorescence Intensity | 850 ± 50 | 450 ± 30 | RFU | A decrease suggests scavenging of mitochondrial superoxide.[6] |
| Luciferase Assay | Cellular ATP Level | 10.5 ± 0.8 | 7.5 ± 0.6 | µM/mg protein | A decrease indicates impaired energy production.[9] |
Experimental Protocols
4.1. Cell Culture and Treatment
-
Cell Seeding: Culture cells (e.g., HUVECs, HeLa) in a suitable medium, such as DMEM with 10% FBS and 1% penicillin/streptomycin.[3] Seed cells in appropriate plates (e.g., 96-well plates for most assays, or Seahorse XF plates) to achieve 70-80% confluency at the time of the experiment.[10][11]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 25, 50, 100, 200 µM).[3]
-
Treatment: Replace the existing medium with the AP-containing medium or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO₂ incubator.
4.2. Protocol for Mitochondrial Respiration (Seahorse XF Assay)
This protocol is adapted for measuring the impact of this compound on cellular oxygen consumption rate (OCR).[12][13][14]
-
Plate Hydration: A day before the assay, hydrate the Seahorse XF sensor cartridge with XF Calibrant at 37°C in a non-CO₂ incubator overnight.[12]
-
Cell Plating: Seed cells in a Seahorse XF cell culture plate and treat with this compound as described in 4.1.
-
Assay Medium: On the day of the assay, remove the treatment medium and wash the cells with pre-warmed XF assay medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine). Add the final volume of assay medium to each well and incubate at 37°C in a non-CO₂ incubator for 1 hour.[12]
-
Compound Loading: Load the injector ports of the sensor cartridge with mitochondrial stress test compounds:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (protonophore/uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. Run the pre-programmed protocol which will measure basal OCR followed by sequential injections of the compounds.
-
Data Analysis: After the run, normalize OCR data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
4.3. Protocol for Mitochondrial Membrane Potential (JC-1 Assay)
JC-1 is a ratiometric dye that exists as green monomers at low membrane potential and forms red aggregates at high membrane potential. A decrease in the red/green fluorescence ratio indicates depolarization.[15][16]
-
Cell Preparation: Seed and treat cells with this compound in a black, clear-bottom 96-well plate. Include wells for a positive control (e.g., treated with FCCP, an uncoupling agent).[17][18]
-
JC-1 Staining Solution: Prepare the JC-1 working solution (e.g., 1-2 µM) in pre-warmed assay buffer or medium.[17][18]
-
Staining: Remove the treatment medium and wash the cells once with a warm buffer (e.g., PBS). Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C, protected from light.[15]
-
Washing: Remove the staining solution and wash the cells twice with assay buffer.[17] Leave the final wash in the wells to prevent drying.
-
Fluorescence Measurement: Immediately measure the fluorescence using a microplate reader.
-
Green Monomers: Excitation ~485 nm, Emission ~530 nm.
-
Red Aggregates: Excitation ~535 nm, Emission ~590 nm.[17]
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio signifies a loss of mitochondrial membrane potential.
4.4. Protocol for Mitochondrial Superoxide (MitoSOX Red Assay)
MitoSOX Red is a fluorogenic dye that selectively detects superoxide in the mitochondria of live cells.[19][20]
-
Cell Preparation: Seed and treat cells with this compound on coverslips or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis.
-
MitoSOX Working Solution: Prepare a 5 mM MitoSOX Red stock solution in DMSO.[19][21] Immediately before use, dilute the stock solution to a final working concentration (typically 500 nM to 5 µM) in a warm buffer like HBSS.[19][21][22]
-
Staining: Remove the treatment medium, wash cells with warm buffer, and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[22][23]
-
Washing: Gently wash the cells three times with the warm buffer to remove excess dye.[23]
-
Detection: Measure the red fluorescence using a fluorescence microscope or a microplate reader (Excitation ~510 nm, Emission ~580 nm).[21][22]
-
Data Analysis: Quantify the mean fluorescence intensity per cell or per well and normalize to the control group.
4.5. Protocol for Cellular ATP Levels (Luciferase-Based Assay)
This assay quantifies ATP based on the luciferin-luciferase reaction, where the light output is proportional to the ATP concentration.[24][25]
-
Cell Preparation: Seed and treat cells with this compound in a white, opaque-walled 96-well plate to maximize the luminescent signal.[25]
-
Reagent Preparation: Prepare the ATP detection cocktail according to the manufacturer's instructions, which typically involves combining a buffer, D-Luciferin substrate, and luciferase enzyme.[26]
-
Cell Lysis and Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes.[25] Add a volume of the ATP detection cocktail equal to the culture medium volume in each well. The reagent contains detergents to lyse the cells and release ATP.
-
Incubation: Place the plate on a shaker for 2-10 minutes to ensure complete cell lysis and mixing.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The signal is typically stable for about 1 minute to an hour, depending on the kit formulation.[25]
-
Data Analysis: Create an ATP standard curve to quantify the absolute ATP concentration. Normalize the ATP levels to the protein concentration in parallel wells.
References
- 1. Vitamin C - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxicity and Genotoxicity Assessment of this compound (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ascorbyl Stearate Promotes Apoptosis Through Intrinsic Mitochondrial Pathway in HeLa Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 5. Capacity of this compound to produce the ascorbyl radical in vitro: an electron spin resonance investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound ameliorates inflammatory diseases by inhibition of NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ascorbyl Stearate Promotes Apoptosis Through Intrinsic Mitochondrial Pathway in HeLa Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
- 10. drexel.edu [drexel.edu]
- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 101.200.202.226 [101.200.202.226]
- 16. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]
- 17. abcam.com [abcam.com]
- 18. abcam.com [abcam.com]
- 19. abpbio.com [abpbio.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. apexbt.com [apexbt.com]
- 22. 4.4. MitoSOX Red Oxidation [bio-protocol.org]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Note and Protocol: In Vitro Model for Studying the Skin Penetration of Ascorbyl Palmitate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ascorbyl palmitate, a synthetic ester of ascorbic acid and palmitic acid, is a lipophilic derivative of Vitamin C.[1] Its fat-solubility enhances its stability and allows for better penetration into the lipid-rich stratum corneum compared to the hydrophilic L-ascorbic acid.[2][3] This characteristic makes it a popular ingredient in cosmetic and dermatological formulations for its antioxidant, anti-aging, and skin-brightening properties.[2][4][5] Understanding the skin penetration profile of this compound is crucial for optimizing formulation strategies and ensuring its efficacy. This document provides detailed protocols for an in vitro model to assess the dermal absorption of this compound using Franz diffusion cells and tape stripping methods.
Key Experimental Approaches
Two primary in vitro methods are detailed for assessing the skin penetration of this compound:
-
Franz Diffusion Cell System: This method is the gold standard for in vitro dermal absorption studies. It utilizes a static diffusion cell to measure the permeation of a substance through a skin sample (excised human or animal skin) into a receptor fluid. This allows for the quantification of the amount of substance that permeates the skin over time.[6][7]
-
Tape Stripping: This technique is a minimally invasive method used to determine the amount of a topically applied substance that has penetrated into the stratum corneum, the outermost layer of the skin.[8][9][10] By sequentially applying and removing adhesive tapes to the treated skin area, layers of the stratum corneum are removed and can be analyzed for the presence of the substance.
Data Presentation
The following tables summarize the types of quantitative data that can be generated from the described experimental protocols.
Table 1: Skin Permeation Parameters of this compound using Franz Diffusion Cells
| Parameter | Description | Unit | Example Value |
| Flux (J) | The rate of this compound permeation across the skin per unit area. | µg/cm²/h | Value to be determined experimentally |
| Permeability Coefficient (Kp) | A measure of the skin's permeability to this compound. | cm/h | Value to be determined experimentally |
| Lag Time (Tlag) | The time it takes for the permeation to reach a steady state. | h | Value to be determined experimentally |
| Cumulative Amount Permeated | The total amount of this compound that has permeated the skin at a specific time point. | µg/cm² | Value to be determined experimentally |
| Skin Retention | The amount of this compound remaining in the different skin layers (epidermis, dermis) after the experiment. | µg/g of tissue | Value to be determined experimentally |
Table 2: this compound Distribution in the Stratum Corneum via Tape Stripping
| Tape Strip Number | Depth into Stratum Corneum | Amount of this compound | Percentage of Applied Dose |
| 1-2 | Superficial | Value to be determined experimentally (µg) | Value to be determined experimentally (%) |
| 3-5 | Mid | Value to be determined experimentally (µg) | Value to be determined experimentally (%) |
| 6-10 | Deep | Value to be determined experimentally (µg) | Value to be determined experimentally (%) |
| Total | Entire Stratum Corneum | Total Recovered Amount (µg) | Total Recovered Percentage (%) |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the percutaneous absorption of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Test formulation containing this compound
-
Receptor fluid (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like 5% bovine serum albumin for lipophilic compounds)[7]
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C[7]
-
High-Performance Liquid Chromatography (HPLC) system for analysis[11][12][13]
-
Micro-syringes for sampling
Methodology:
-
Skin Membrane Preparation:
-
Thaw frozen excised skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Visually inspect the skin for any defects or damage.
-
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[7]
-
Fill the receptor compartment with pre-warmed (37°C) receptor fluid, ensuring no air bubbles are trapped beneath the skin.[7]
-
Place a magnetic stir bar in the receptor compartment.
-
Assemble the Franz cells and place them in a water bath set to 37°C to maintain the skin surface temperature at approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Application of Formulation:
-
Apply a known amount of the this compound formulation uniformly to the surface of the skin in the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor fluid using a micro-syringe.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor fluid to maintain a constant volume.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss), lag time (Tlag), and permeability coefficient (Kp).
-
Protocol 2: In Vivo Stratum Corneum Sampling using Tape Stripping
Objective: To determine the distribution and quantity of this compound within the stratum corneum after topical application.
Materials:
-
Test formulation containing this compound
-
Solvent for extraction (e.g., methanol)[11]
-
Vials for sample collection
Methodology:
-
Application of Formulation:
-
Apply a precise amount of the this compound formulation to a defined area of the skin (in vivo on a volunteer or ex vivo on excised skin).
-
Allow the formulation to remain on the skin for a specified period (e.g., 2 hours).[9]
-
-
Tape Stripping Procedure:
-
After the exposure time, gently clean any excess formulation from the skin surface.
-
Firmly press a piece of adhesive tape onto the treated area and then remove it with a smooth, consistent motion.[8][9]
-
Place the tape strip into a labeled vial.
-
Repeat this process for a predetermined number of strips (e.g., 16 strips) on the same skin area.[8][9]
-
-
Extraction of this compound:
-
Add a known volume of a suitable extraction solvent (e.g., methanol) to each vial containing a tape strip.
-
Vortex or sonicate the vials to ensure complete extraction of this compound from the tape.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the amount of this compound recovered from each tape strip.
-
Plot the amount of this compound per tape strip versus the strip number to visualize its distribution within the stratum corneum.
-
Calculate the total amount of this compound that penetrated the stratum corneum by summing the amounts from all tape strips.[9]
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of this compound skin penetration.
Caption: Workflow for in vitro skin penetration studies of this compound.
Putative Signaling Pathway of this compound in Skin Cells
This compound, as a source of ascorbic acid, is believed to exert its effects through various cellular mechanisms, particularly in response to stressors like UV radiation. While the complete signaling cascade is complex and still under investigation, the following diagram depicts a plausible pathway based on current understanding.[14][15] Ascorbic acid is known to protect against photoaging by increasing collagen synthesis and reducing pigmentation.[5] However, some studies suggest that this compound might promote UVB-induced lipid peroxidation and cytotoxicity.[14][15]
Caption: Putative signaling pathway of this compound in skin cells under UVB stress.
References
- 1. This compound | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enclaire.in [enclaire.in]
- 3. mdpi.com [mdpi.com]
- 4. welltchemicals.com [welltchemicals.com]
- 5. Topical Vitamin C and the Skin: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. preprints.org [preprints.org]
- 9. preprints.org [preprints.org]
- 10. researchgate.net [researchgate.net]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. dacemirror.sci-hub.st [dacemirror.sci-hub.st]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin C derivative this compound promotes ultraviolet-B-induced lipid peroxidation and cytotoxicity in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving ascorbyl palmitate solubility in aqueous solutions for cell culture
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on utilizing ascorbyl palmitate in cell culture experiments, with a primary focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is an ester formed from L-ascorbic acid (Vitamin C) and palmitic acid, a saturated fatty acid. This combination creates a fat-soluble (lipophilic) form of Vitamin C.[1] In cell culture, it is used as an antioxidant to protect cells from oxidative damage by scavenging free radicals. Its lipophilic nature allows it to be incorporated into cell membranes, protecting lipids from peroxidation.[1]
Q2: Why is this compound so difficult to dissolve in aqueous cell culture media?
A2: this compound is a lipophilic molecule, meaning it dissolves in fats, oils, and organic solvents but is "very slightly soluble" or "practically insoluble" in water.[1][2][3] Standard cell culture media are aqueous-based, which makes direct dissolution of this compound challenging and often results in precipitation.
Q3: What are the best solvents for creating a concentrated stock solution of this compound?
A3: The most common and effective solvents for preparing a stock solution are dimethyl sulfoxide (DMSO) and ethanol.[4] These organic solvents can dissolve this compound at high concentrations, which can then be diluted to a working concentration in your cell culture medium.
Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A4: Precipitation typically occurs when a concentrated organic stock solution is rapidly diluted into the aqueous medium. To prevent this:
-
Add the stock solution drop-by-drop into the medium while gently vortexing or swirling.
-
Warm the cell culture medium to 37°C before adding the stock solution.
-
Avoid preparing working solutions at concentrations that exceed the solubility limit. For more advanced needs, consider using carrier systems like micelles or nanoparticles.[5][6]
Q5: Is this compound stable in solution? How should I store it?
A5: this compound is more stable than its parent molecule, ascorbic acid, but it can still degrade over time, especially when exposed to light, air, or metal ions.
-
Powder: Store the solid powder in a cool, dark, and dry place.
-
Stock Solutions: Prepare fresh stock solutions in DMSO or ethanol for each experiment. If you must store them, keep them at -20°C in small, tightly sealed aliquots purged with an inert gas like nitrogen or argon, and use within a short period.
-
Working Solutions: Aqueous solutions (in cell culture media) are particularly unstable. It is strongly recommended to prepare them immediately before use and not to store them for more than a day.[4]
Troubleshooting Guide
Problem: My cell culture medium turned cloudy or has visible precipitates after I added the this compound stock solution.
| Possible Cause | Solution |
| Poor Mixing Technique | The concentrated stock was added too quickly. Prepare the working solution again by adding the stock drop-by-drop to your medium while gently swirling or vortexing to ensure rapid dispersion. |
| Concentration Exceeds Solubility | The final concentration of this compound is too high for the medium to support, even with a small amount of solvent. Try lowering the final concentration. If a high concentration is required, you may need to explore advanced delivery methods like nanostructured lipid carriers.[6] |
| Solvent Percentage Too High | If a large volume of stock solution was added, the solvent itself can cause precipitation of media components. Ensure your stock concentration is high enough that you only need to add a very small volume to your media. |
| Temperature Shock | Adding a cold stock solution to the medium or vice-versa can cause solutes to fall out of solution. Ensure both the stock and the medium are at a stable temperature (e.g., room temperature or 37°C) before mixing. |
Problem: My cells are showing signs of toxicity (e.g., poor morphology, detachment, death) after treatment.
| Possible Cause | Solution |
| Solvent Toxicity | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high. Most cell lines can tolerate DMSO up to 0.5%, but sensitive or primary cells may require concentrations below 0.1%.[7][8] |
| Pro-oxidant Activity of this compound | Under certain conditions (e.g., presence of metal ions) or at high concentrations, this compound can paradoxically promote lipid peroxidation and cytotoxicity.[2] |
| Degradation Products | If the this compound solution has degraded, its breakdown products could be toxic to the cells. Always use freshly prepared solutions. |
Quantitative Data Tables
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approx.) | Reference(s) | Notes |
| Water | Practically Insoluble (<0.1 mg/mL) | [1][9] | Very poor solubility in aqueous solutions. |
| Ethanol | 8 - 10 mg/mL | [4][10] | Good for stock solutions, but can be toxic to cells at higher final concentrations. |
| DMSO | 30 - 100 mg/mL | [4][9][11] | Excellent for creating highly concentrated stock solutions. Use fresh DMSO as it can absorb moisture, which reduces solubility.[11] |
| DMSO:PBS (1:1, pH 7.2) | ~0.5 mg/mL | [4] | Illustrates the sharp drop in solubility when an aqueous buffer is introduced. |
Table 2: Comparison of Solubilization Methods for Cell Culture
| Method | Description | Pros | Cons |
| Organic Solvent Dilution | Dissolve in DMSO or ethanol to make a concentrated stock, then dilute into aqueous medium. | Simple, fast, requires common lab reagents. | High risk of precipitation; potential for solvent cytotoxicity. |
| Micellar Solubilization | Use of surfactants to form micelles that encapsulate this compound, increasing its apparent water solubility.[5][12] | Can achieve higher aqueous concentrations; improves stability. | Requires additional reagents (surfactants) which must be tested for cell compatibility; more complex preparation. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulate this compound within a solid lipid core, stabilized by surfactants to form a nanoparticle dispersion.[6][13] | High stability; protects the compound from degradation; allows for controlled delivery. | Complex formulation and characterization required; may not be suitable for all labs. |
Experimental Protocols & Workflows
Protocol 1: Preparation of this compound Stock Solution (DMSO)
Objective: To prepare a 50 mM concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 414.53 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh out 20.73 mg of this compound powder and place it in a sterile vial.
-
Add 1.0 mL of sterile, anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed. The solution should be clear.
-
This yields a 50 mM stock solution .
-
To use: Dilute this stock solution at least 1:1000 in your final cell culture medium to achieve a 50 µM working concentration with a final DMSO concentration of 0.1%.
-
Storage: Prepare this stock solution fresh for each experiment. Do not store.
Critical Notes:
-
DMSO is hygroscopic (absorbs water from the air). Use a fresh, unopened bottle or an anhydrous grade of DMSO for best results.[11]
-
The final concentration of DMSO in your cell culture should not exceed 0.5%, and ideally should be kept ≤0.1% to avoid toxicity.[7][14] Always run a vehicle control (medium with the same final concentration of DMSO but without this compound) in your experiments.
Visualization: Workflow for Solubilizing this compound
Caption: Workflow for preparing and troubleshooting this compound solutions.
Signaling Pathways
This compound can have complex, context-dependent effects on cellular signaling. For example, in keratinocytes exposed to UVB radiation, it exhibits both protective antioxidant effects and potentially damaging pro-oxidant activities.
Visualization: Dual Effects of this compound in UVB-Stressed Cells
Caption: Dual signaling roles of this compound under UVB stress.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 137-66-6 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Evaluation of the surfactant properties of this compound sodium salt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation of magnetic nanoparticle integrated nanostructured lipid carriers for controlled delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound - LKT Labs [lktlabs.com]
- 11. selleckchem.com [selleckchem.com]
- 12. chemistscorner.com [chemistscorner.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Preventing ascorbyl palmitate degradation in cosmetic creams during storage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing ascorbyl palmitate degradation in cosmetic creams during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in cosmetic creams?
A1: this compound is susceptible to degradation primarily through oxidation. The main factors that accelerate this process in cosmetic creams are:
-
Exposure to Oxygen: The presence of dissolved or headspace oxygen is a key initiator of oxidation.[1][2]
-
Exposure to Light: UV radiation can trigger and accelerate the oxidative degradation of this compound.[1][2]
-
Elevated Temperatures: Higher storage temperatures increase the rate of chemical reactions, including oxidation.[3]
-
pH of the Formulation: this compound stability is pH-dependent. While it is more stable than L-ascorbic acid at a neutral pH, highly acidic or alkaline conditions can affect its stability.[4][5]
-
Presence of Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze oxidative reactions.[6]
Q2: What are the visible signs of this compound degradation in a cream?
A2: The most common visible signs of this compound degradation include:
-
Color Change: A yellowish or brownish discoloration of the cream is a primary indicator of oxidation.[6]
-
Odor Change: The development of a rancid or off-odor can occur as the lipid components of the cream, which this compound is meant to protect, begin to oxidize.
-
Phase Separation: In some instances, the degradation of components can affect the emulsion's stability, leading to the separation of oil and water phases.[3]
Q3: How can I improve the stability of this compound in my cream formulation?
A3: Several strategies can be employed to enhance the stability of this compound:
-
Incorporate Co-Antioxidants: The addition of other antioxidants, such as tocopherol (Vitamin E), creates a synergistic effect that helps protect this compound from degradation.[7]
-
Use Chelating Agents: Including a chelating agent like Disodium EDTA can bind metal ions that catalyze oxidation.[3]
-
Optimize pH: Maintaining the formulation's pH within a slightly acidic to neutral range (around 5.5 to 7.0) is generally optimal for this compound stability.[4]
-
Opaque and Airtight Packaging: Using packaging that protects the product from light and air is crucial.[7]
-
Encapsulation: Technologies like liposomes or nanocrystals can encapsulate this compound, shielding it from environmental factors.[8][9]
-
Higher Concentration: Studies have shown that higher concentrations of this compound can paradoxically reduce the extent of its degradation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cream turns yellow/brown shortly after formulation. | Oxidation due to exposure to air, light, or metal ion contamination. | - Incorporate a synergistic antioxidant like tocopherol.- Add a chelating agent (e.g., Disodium EDTA) to the water phase.- Ensure manufacturing occurs under conditions that minimize air exposure (e.g., nitrogen blanketing).- Package the final product in opaque, airtight containers.[7] |
| A significant drop in this compound concentration is observed in stability studies. | - Inappropriate pH of the formulation.- High storage temperature.- Insufficient antioxidant protection. | - Adjust the pH of the final formulation to be between 5.5 and 7.0.[4]- Review storage conditions and ensure they are appropriate for stability testing.- Increase the concentration of this compound or add a co-antioxidant.[1] |
| Crystals form in the cream during storage. | This compound is precipitating out of the formulation due to poor solubility or temperature fluctuations. | - Pre-dissolve this compound in a portion of the oil phase with gentle heating before adding it to the main batch.[7]- Ensure the oil phase has sufficient solubilizing capacity for the concentration of this compound used.- Evaluate the formulation for its stability under freeze-thaw cycles. |
| The viscosity of the cream decreases over time. | Degradation of this compound may be affecting the stability of the emulsion structure. | - Investigate the compatibility of this compound with the chosen emulsifiers and thickeners.- Consider encapsulation of this compound to minimize its interaction with other formulation components.[9] |
Experimental Protocols
Protocol 1: Stability Testing of a Cosmetic Cream Containing this compound
This protocol outlines a typical accelerated stability testing procedure.
-
Sample Preparation: Prepare three batches of the cosmetic cream containing this compound. Package the samples in the intended final packaging.
-
Initial Analysis (Time 0): For each batch, conduct the following initial analyses:
-
Visual Assessment: Record the color, odor, and appearance.
-
Physicochemical Tests: Measure the pH and viscosity.
-
Assay: Determine the initial concentration of this compound using a validated HPLC method (see Protocol 2).
-
-
Storage Conditions: Store the samples from each batch under the following conditions:
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Room Temperature: 25°C ± 2°C / 60% RH ± 5% RH
-
Refrigerated: 8°C ± 2°C
-
-
Testing Intervals: Test the samples at the following time points: 1, 2, and 3 months for accelerated conditions, and 3, 6, 12, and 24 months for room temperature.
-
Analysis at Each Interval: At each time point, repeat the analyses performed at Time 0.
-
Data Evaluation: Compare the results at each interval to the initial data. A significant change in any parameter may indicate instability.
Protocol 2: Quantification of this compound in a Cream by HPLC
This protocol provides a general method for the HPLC analysis of this compound. Method validation is required for specific formulations.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer (e.g., pH 2.5) is commonly used. A gradient elution may be necessary to separate this compound from other components.[3][10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Preparation:
-
Accurately weigh approximately 0.5 g of the cream into a 50 mL volumetric flask.
-
Add methanol to the flask and shake vigorously for at least 5 minutes to extract the this compound.
-
Bring the flask to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]
-
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.
Data Presentation
Table 1: Stability of 2% this compound in an O/W Emulsion (Stored in the Dark at 22±1°C)
| Time (Days) | Fraction of Non-degraded this compound (%) |
| 0 | 100 |
| 1 | 95 |
| 2 | 91 |
| 3 | 88 |
| 7 | 75 |
| 14 | 58 |
| 28 | 37 |
Data synthesized from a study by Smaoui et al. (2014).[3]
Table 2: Physical Stability of O/W Emulsions with and without this compound over 28 Days
| Formulation | Storage Condition | Color Change | Phase Separation |
| Control (no active) | 8°C, 25°C, 40°C | No change | None |
| 2% L-Ascorbic Acid | 8°C, 25°C | Slight yellowing | None |
| 40°C | Significant yellowing | None | |
| 2% this compound | 8°C, 25°C, 40°C | No change | None |
Data synthesized from a study by Smaoui et al. (2014).[3]
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Workflow for cosmetic cream stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Stability of this compound in topical microemulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 6. phexcom.com [phexcom.com]
- 7. slate.greyb.com [slate.greyb.com]
- 8. researchgate.net [researchgate.net]
- 9. Liposomal Encapsulation of this compound: Influence on Skin Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of this compound in Foods [mat-test.com]
Troubleshooting poor peak resolution in HPLC analysis of ascorbyl palmitate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor peak resolution during the HPLC analysis of ascorbyl palmitate.
Frequently Asked Questions (FAQs)
Q1: Why are my peaks for this compound broad, asymmetric, or tailing?
Peak tailing and broadening for this compound are common issues that can compromise the accuracy and reproducibility of your analysis.[1] These problems typically stem from several factors related to the analyte's chemistry and its interaction with the HPLC system.
-
Secondary Silanol Interactions: this compound, despite its long lipophilic chain, has polar hydroxyl groups. These groups can form strong secondary interactions with acidic residual silanol groups on the surface of silica-based column packings (e.g., C18, C8).[1][2] This causes a portion of the analyte molecules to be retained longer than the main band, resulting in a "tail." This is especially prevalent when the mobile phase pH is above 3.0.[1]
-
Sample Solvent Mismatch: Due to its lipophilic nature, this compound is often dissolved in a very strong organic solvent. If this sample solvent is significantly stronger than your initial mobile phase composition, it can cause the analyte band to spread and distort upon injection, leading to broad or misshapen peaks.[3][4]
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting or tailing.[4][5]
-
Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which degrades peak shape and resolution.[1]
Q2: My single this compound peak is splitting into a doublet or has a significant shoulder. What is the cause?
Peak splitting suggests that the analyte band is being disturbed as it passes through the system or that there is an unresolved component.
-
Column Inlet Issues: The most common cause for splitting of all peaks in a chromatogram is a physical problem at the head of the column.[4] This can be a partially blocked inlet frit or a void/channel in the stationary phase packing.[5] A blocked frit can create an uneven flow path, while a void can cause the sample band to be split into multiple paths.[4] Using a guard column is a good protective measure.[6]
-
Severe Solvent Mismatch: A significant incompatibility between the sample solvent and the mobile phase can cause the sample to precipitate at the column inlet or travel through in a distorted band, appearing as a split or misshapen peak.[3][4] It is recommended to dissolve the sample in the mobile phase whenever possible.[4]
-
Co-eluting Impurity: The shoulder or split could be an impurity or a degradant of this compound that is not fully resolved from the main peak. This compound can be unstable, and its degradation products may elute very close to the parent compound.[7][8]
Q3: What are the recommended mobile phase and column combinations for good peak shape of this compound?
The analysis of this compound is typically performed using reversed-phase (RP) HPLC. The key is to use a mobile phase with a high organic content to ensure sufficient elution and a low pH to control peak shape.
-
Columns: Standard C18 or C8 columns are widely used.[9][10][11] To minimize peak tailing from silanol interactions, it is highly advantageous to use a modern, high-purity silica column with effective end-capping or a column specifically designed to have low silanol activity.[1][12]
-
Mobile Phase: A combination of an organic solvent and an acidic aqueous buffer is standard.
-
Organic Solvent: Acetonitrile is frequently used, often in combination with methanol.[8][9][12][13] High organic proportions (often >80%) are necessary.
-
Aqueous Buffer: An acidic buffer is critical for good peak shape. Buffering the mobile phase to a pH between 2.5 and 3.5 protonates the silanol groups on the column surface, preventing them from interacting with the analyte.[1] Common choices include phosphate buffers or adding acids like phosphoric acid or trifluoroacetic acid (TFA).[11][12][13]
-
The following table summarizes various successful methods reported in the literature.
| Stationary Phase | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference |
| LiChroCART® 250-4 | Acetonitrile : 0.02 M NaH2PO4 (pH 2.5) : Methanol (85:10:5 v/v/v) | 0.6 | 243 nm | [13][14] |
| C18 Column | Acetonitrile : Water (90:10 v/v) | 1.0 | 250 nm | [10] |
| C8 Column | 0.1% TFA in Acetonitrile : Water (90:10 v/v) | 0.8 | 245 nm | [11] |
| C18 Column | Methanol : Acetonitrile : 0.02M K2HPO4 (pH 2.5) (40:40:20 v/v/v) | 1.5 | 254 nm | [8] |
| C18 Column | Gradient elution with Phosphoric Acid (1+99) and a mix of Acetonitrile/Methanol (1+1) | N/A | 243 nm | [9] |
Q4: How can I systematically troubleshoot and optimize my current method to improve resolution?
To improve peak resolution, you can adjust chromatographic parameters one at a time to observe the effect. The goal is to increase column efficiency, adjust retention, or change selectivity.
-
Optimize Mobile Phase pH: If you are not using an acidic mobile phase, this is the first and most critical change. Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using phosphoric acid or a phosphate buffer.[8][13] This will minimize silanol interactions and dramatically reduce peak tailing.[1]
-
Adjust Mobile Phase Strength: this compound is highly retained. You may need to increase the percentage of the organic solvent (e.g., acetonitrile) to reduce the retention time and sharpen the peak. If you have co-eluting impurities, a gradient elution from a lower to a higher organic percentage may be required to resolve them.[9]
-
Reduce Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) generally increases column efficiency, leading to narrower peaks and better resolution, although it will increase the analysis time.[15]
-
Optimize Column Temperature: Increasing the column temperature reduces the mobile phase viscosity, which can lead to sharper peaks and better efficiency.[16] However, high temperatures can also alter selectivity or potentially degrade the analyte. Experiment within a range of 25°C to 45°C.[7]
-
Check Sample Preparation: Ensure your sample is fully dissolved. To avoid solvent mismatch effects, try to dissolve your sample in a solvent that is as close in composition to the mobile phase as possible. If stability is a concern, adding stabilizers like citric acid to the sample solution can be beneficial.[7][9]
Below is a logical workflow for troubleshooting these issues.
Caption: A logical workflow for diagnosing and resolving poor HPLC peak resolution.
Experimental Protocols
Q5: Can you provide a detailed starting protocol for an HPLC analysis of this compound?
The following protocol is a robust starting point synthesized from several validated methods.[8][10][13][14] It is designed to produce good peak shape and resolution for this compound.
1. Chromatographic Conditions
-
HPLC System: Standard HPLC or UPLC system with UV detector.
-
Column: C18 reversed-phase column, 250 mm x 4.6 mm, 5 µm particle size (a column with modern end-capping is recommended).
-
Mobile Phase:
-
Component A: 0.02 M Monobasic Sodium Phosphate (NaH2PO4), pH adjusted to 2.5 with phosphoric acid.
-
Component B: Acetonitrile.
-
Isocratic Elution: 85% Component B, 15% Component A.
-
Note: The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.[14]
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation
-
Solvent (Diluent): Prepare a mixture of Acetonitrile and Methanol (50:50 v/v).
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh this compound standard and dissolve it in the diluent to the desired concentration.
-
Sample Preparation:
-
For formulations like liposomes or nanoparticles, the sample may need treatment to release the analyte. This can involve dilution with the mobile phase or another strong solvent, followed by sonication for 10-30 minutes.[8][14]
-
For samples extracted from fatty matrices, a methanol extraction is common.[9][17]
-
After preparation, filter the final sample solution through a 0.45 µm syringe filter (e.g., PTFE for organic solvents) into an HPLC vial before injection.[8]
-
3. System Suitability Before running samples, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%. The peak tailing factor should ideally be between 0.9 and 1.5.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 4. acdlabs.com [acdlabs.com]
- 5. silicycle.com [silicycle.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
- 8. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 9. HPLC Determination of this compound in Foods [mat-test.com]
- 10. researchgate.net [researchgate.net]
- 11. Design of High-Payload this compound Nanosuspensions for Enhanced Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 15. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Determination of this compound by high performance liquid chromatography | Semantic Scholar [semanticscholar.org]
Strategies to minimize ascorbyl palmitate oxidation in oil-in-water emulsions
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing the oxidation of ascorbyl palmitate (AP) in oil-in-water (O/W) emulsions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in O/W emulsions?
This compound (AP) is an ester formed from ascorbic acid (vitamin C) and palmitic acid, a fatty acid. This modification makes it lipophilic (fat-soluble), allowing it to be easily incorporated into the oil phase of emulsions while retaining the potent antioxidant properties of vitamin C. Its amphiphilic nature makes it a versatile stabilizer for products containing both water and oil phases, such as creams and lotions. It is commonly used to protect sensitive active pharmaceutical ingredients (APIs) and excipients from oxidative degradation and to prevent lipid peroxidation (rancidity) in formulations.
Q2: What are the primary factors that cause this compound to oxidize?
The primary factors that accelerate the degradation of this compound include:
-
Presence of Metal Ions: Trace amounts of transition metal ions, such as iron and copper, are significant catalysts for the oxidative degradation of this compound.
-
Exposure to Light: Light, particularly UV light, accelerates the degradation process.
-
Dissolved Oxygen: The presence of oxygen is a critical factor in the oxidation of AP. The location of AP within the emulsion combined with dissolved oxygen significantly influences its stability.
-
pH: The pH of the aqueous phase can influence the rate of oxidation. While AP itself can
Adjusting pH to improve ascorbyl palmitate stability in formulations
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the stability of ascorbyl palmitate in formulations by adjusting pH.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation process with this compound, focusing on problems arising from pH adjustment.
Issue 1: Emulsion Instability (Phase Separation or Liquefaction) After pH Adjustment
-
Question: I adjusted the pH of my oil-in-water (O/W) emulsion containing this compound to 5.5, and now it's showing signs of phase separation. What went wrong?
-
Answer: Phase separation after pH adjustment can be attributed to several factors:
-
Emulsifier Sensitivity: The emulsifying agent used in your system may be pH-sensitive. A change in pH can alter the hydrophilic-lipophilic balance (HLB) of the emulsifier, reducing its effectiveness and leading to coalescence of the oil droplets.
-
Ionic Strength: The acid or base used for pH adjustment (e.g., citric acid, sodium hydroxide) introduces ions into the aqueous phase. This increase in ionic strength can disrupt the stability of the emulsion, especially if it is stabilized by electrostatic repulsion.
-
Improper Homogenization: The original emulsion may not have been sufficiently homogenized, making it more susceptible to breaking when its chemical environment is altered.[1]
Troubleshooting Steps:
-
Review Emulsifier Choice: Verify the optimal pH range for your chosen emulsifier. You may need to select an emulsifier that is stable and effective at your target pH of 5.0-6.0.
-
Adjust pH Slowly: Prepare a dilute solution (e.g., 10% w/v) of your pH-adjusting agent. Add it dropwise to the formulation under constant, gentle agitation. This minimizes localized pH shocks that can destabilize the emulsion.
-
Re-homogenize: After pH adjustment, a gentle re-homogenization of the formulation may be necessary to restore a uniform droplet distribution.
-
Incorporate a Stabilizer: Consider adding a pH-resistant stabilizer or thickener, such as a carbomer or xanthan gum, which can increase the viscosity of the external phase and prevent droplet coalescence.
-
Issue 2: Color Change (Yellowing or Browning) in the Formulation
-
Question: My cream containing this compound has started to turn yellow, even though I adjusted the pH to an optimal level. Why is this happening and how can I prevent it?
-
Answer: A yellow or brown discoloration is a primary indicator of this compound degradation. The color change is due to the formation of oxidized species. While pH is a critical factor, other elements can accelerate this process:
-
Oxidation: This is the most common cause. The ascorbyl moiety of the molecule is prone to oxidation, especially when exposed to oxygen, light, and heat.[1][2]
-
Metal Ions: Trace amounts of metal ions (e.g., iron, copper) in your raw materials or from processing equipment can act as catalysts, significantly accelerating the oxidative degradation of this compound.[3]
-
Light Exposure: Formulations exposed to UV light will exhibit accelerated degradation and discoloration.[4]
Preventative Measures:
-
Incorporate a Chelating Agent: Add a chelating agent like Disodium EDTA to your formulation. EDTA will sequester metal ions, rendering them unable to catalyze oxidation.[5]
-
Use UV-Protective Packaging: Store the formulation in opaque or amber-colored packaging to protect it from light.
-
Maintain an Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize its exposure to oxygen.
-
Add Synergistic Antioxidants: Combine this compound with other antioxidants, such as tocopherol (Vitamin E) or ferulic acid. This compound can help regenerate tocopherol, creating a more robust antioxidant network.[5]
-
Issue 3: pH Drifting Over Time
-
Question: I successfully formulated my product to a pH of 5.8, but after two weeks of stability testing, the pH has dropped to 5.2. What causes this pH drift?
-
Answer: pH drift in a formulation containing this compound is typically due to the degradation of the molecule itself or other ingredients.
-
Hydrolysis of this compound: Although a slow process compared to oxidation, this compound can hydrolyze back to ascorbic acid and palmitic acid.[6] The formation of ascorbic acid will cause a slight decrease in the formulation's pH over time.
-
Degradation of Other Excipients: Other ingredients in your formulation may degrade into acidic byproducts, contributing to the pH drop.
-
Interaction with Packaging: Certain packaging materials can interact with the formulation, leading to changes in pH.
Solutions:
-
Incorporate a Buffering System: Add a buffering agent (e.g., a citrate-phosphate buffer) to the formulation. A buffer system will resist changes in pH, ensuring long-term stability. This compound itself can act as a mild buffering agent, but may not be sufficient in all systems.[5]
-
Conduct Packaging Compatibility Tests: Ensure that the chosen packaging is non-reactive with your formulation.
-
Accelerated Stability Testing: Perform stability tests at elevated temperatures (e.g., 40°C) to quickly identify potential pH drift issues.
-
Logical Flow for Troubleshooting Formulation Issues
Caption: Troubleshooting decision tree for this compound formulations.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ensuring the stability of this compound in a topical formulation? A1: The optimal pH range for this compound stability is slightly acidic, generally between pH 5.0 and 6.0 . A pH of 5.5 is often cited as an ideal target, as it aligns with the natural pH of the skin's acid mantle and provides good stability for the this compound molecule.[1][7][8] Unlike pure L-ascorbic acid, which requires a highly acidic environment (pH < 3.5) for stability, this compound is effective and easier to formulate at a pH closer to neutral.[8][9]
Q2: How does pH affect the degradation of this compound? A2: The degradation of this compound primarily occurs via two pathways: oxidation and hydrolysis.
-
Oxidation: This is the main degradation route in typical cosmetic formulations. The enediol group of the ascorbic acid portion of the molecule is susceptible to oxidation, which is accelerated by factors like oxygen, light, and metal ions. While not directly pH-dependent, extreme pH values can affect the rate of reactions involving oxidative species.
-
Hydrolysis: This is the cleavage of the ester bond to yield ascorbic acid and palmitic acid. This reaction is catalyzed by both acid and base. However, data suggests that hydrolysis is a very slow process at near-neutral pH. For instance, the estimated half-life for base-catalyzed hydrolysis is 7.7 years at pH 7 and 280 days at pH 8.[6] Therefore, within the optimal pH range of 5.0-6.0, degradation via oxidation is the more significant concern.
Caption: Primary degradation pathways for this compound.
Q3: Can I use L-ascorbic acid and this compound together? How does pH affect this combination? A3: Yes, you can use them together. This combination is often used to provide both water-soluble and lipid-soluble antioxidant protection. However, the pH of the formulation becomes a critical balancing act. L-ascorbic acid requires a low pH (<3.5) for optimal stability and penetration, while this compound is more stable at a higher pH (5.0-6.0). A compromise pH around 4.0-4.5 is often chosen, but this is a suboptimal environment for both. At this pH, the stability of both ingredients will be reduced compared to their individual optimal pHs. Therefore, if using this combination, it is crucial to incorporate other stabilizing elements like ferulic acid, vitamin E, and chelating agents, and to use packaging that minimizes light and air exposure.
Q4: What are the best agents to adjust the pH in an this compound formulation? A4: To lower the pH, weak organic acids are preferred. To raise the pH, a variety of bases can be used.
-
To Lower pH (Acidifiers):
-
Citric Acid: Commonly used, effective, and generally well-tolerated.
-
Lactic Acid: An alpha-hydroxy acid (AHA) that can also offer skin benefits.
-
-
To Raise pH (Alkalizers):
-
Sodium Hydroxide: Very effective but requires careful handling due to its high causticity. It should be used as a highly diluted solution.
-
Triethanolamine (TEA): Often used in emulsions, but can have regulatory restrictions and potential for nitrosamine formation.
-
L-Arginine: A gentle, skin-friendly amino acid that can effectively raise pH.
-
It is recommended to prepare 10% solutions of these agents and add them to the formulation incrementally, measuring the pH after each addition until the target is reached.
Data Presentation
The following tables summarize the stability of this compound under specified conditions.
Table 1: Stability of 2% this compound in an O/W Emulsion
| Time (Days) | Storage Temperature | Initial pH | % this compound Remaining |
| 0 | 25°C | 5.5 | 100% |
| 7 | 25°C | 5.5 | Not Reported |
| 14 | 25°C | 5.5 | Not Reported |
| 28 | 25°C | 5.5 | 37%[1] |
Data derived from a study on a topical skincare cream.[1]
Table 2: Comparative Stability of Vitamin C Derivatives in Aqueous Solution
| Derivative | Storage Condition | % Remaining (Day 60) |
| This compound | Room Temperature, Dark | 77% |
| This compound | 42°C, Dark | 47% |
| L-Ascorbic Acid | Room Temperature, Dark | 12% |
| L-Ascorbic Acid | 42°C, Dark | 0% |
Data highlights the superior stability of this compound compared to L-ascorbic acid in an aqueous solution.[9]
Experimental Protocols
Protocol 1: pH Adjustment and Monitoring of an O/W Emulsion
This protocol outlines the steps for adjusting and monitoring the pH of a model O/W emulsion containing this compound.
-
Equipment and Materials:
-
Calibrated pH meter or pH indicator strips
-
Stirring vessel and overhead mixer/homogenizer
-
pH adjusting agents (10% Citric Acid solution, 10% L-Arginine solution)
-
Pre-prepared O/W emulsion base
-
This compound
-
-
Procedure:
-
Gently heat the oil phase of your formulation and dissolve the this compound in it.
-
Prepare the water phase and heat to the same temperature.
-
Combine the oil and water phases and homogenize until a stable emulsion is formed.
-
Allow the emulsion to cool to room temperature while stirring gently.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the initial pH of the cooled emulsion.
-
If the pH is above the target range (5.0-6.0), add the 10% citric acid solution drop by drop while continuously monitoring the pH. Allow the reading to stabilize after each addition.
-
If the pH is below the target range, add the 10% L-arginine solution in the same manner.
-
Once the target pH is achieved, stir the emulsion gently for another 15 minutes to ensure homogeneity.
-
Store the final formulation in airtight, light-proof containers for stability testing.
-
Re-measure the pH at regular intervals (e.g., 24 hours, 7 days, 14 days, 28 days) to check for pH drift.[1]
-
Protocol 2: Stability Analysis of this compound by HPLC
This protocol provides a method for quantifying the amount of this compound remaining in a cream formulation over time.
-
Sample Preparation:
-
Accurately weigh approximately 0.4 g of the cream into a 50 mL volumetric flask.[1]
-
Add methanol to the flask to volume (50 mL).
-
Shake the flask vigorously for 5 minutes to extract the this compound from the cream base.[1]
-
Filter the resulting solution through a 0.45 μm membrane filter into an HPLC vial.[1]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 125 x 4 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of methanol, acetonitrile, and a phosphate buffer. A common ratio is Methanol:Acetonitrile:0.02 M Phosphate Buffer pH 3.5 (75:10:15 v/v/v).[3]
-
Flow Rate: 1.5 mL/min.[3]
-
Detection: UV detection at 254 nm.[3]
-
Injection Volume: 20 µL.
-
-
Analysis:
-
Prepare a standard curve using known concentrations of this compound in methanol.
-
Inject the prepared samples from the stability study onto the HPLC system.
-
Quantify the peak area corresponding to this compound in each sample.
-
Calculate the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Express the results as a percentage of the initial concentration to determine the degradation over time.
-
Caption: Experimental workflow for a pH-focused stability study of this compound.
References
- 1. magistralbr.caldic.com [magistralbr.caldic.com]
- 2. researchgate.net [researchgate.net]
- 3. A New Approach for Increasing this compound Stability by Addition of Non-irritant Co-antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 6. This compound | C22H38O7 | CID 54680660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound - Ataman Kimya [atamanchemicals.com]
- 9. us.typology.com [us.typology.com]
Selecting appropriate co-antioxidants to prevent ascorbyl palmitate degradation
Welcome to the Technical Support Center for the stabilization of ascorbyl palmitate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of this compound degradation in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: My this compound-containing formulation is showing signs of degradation (e.g., color change, loss of antioxidant activity). What are the primary causes?
A1: this compound (AP) degradation is primarily caused by oxidation. This process can be accelerated by several factors, including:
-
Exposure to oxygen: The presence of oxygen is a key driver of oxidative degradation.
-
Exposure to light: UV radiation can catalyze the degradation process.
-
Presence of metal ions: Transition metal ions, such as iron and copper, can act as pro-oxidants and significantly accelerate the degradation of this compound.
-
High temperatures: Elevated temperatures increase the rate of chemical reactions, including oxidation.
-
pH of the formulation: The stability of this compound can be pH-dependent.
Q2: What are co-antioxidants and how do they help prevent this compound degradation?
A2: Co-antioxidants are compounds that work synergistically with a primary antioxidant (in this case, this compound) to enhance its stability and overall antioxidant capacity. They can function in several ways:
-
Regenerating the primary antioxidant: Some co-antioxidants can donate a hydrogen atom to the oxidized this compound radical, thereby regenerating the active form of this compound.
-
Scavenging different types of free radicals: Co-antioxidants can target different radical species that may not be efficiently neutralized by this compound alone.
-
Chelating metal ions: Certain co-antioxidants can bind to metal ions, preventing them from participating in oxidation reactions.
Q3: Which co-antioxidants are most effective for stabilizing this compound?
A3: The selection of an appropriate co-antioxidant depends on the specific formulation and storage conditions. However, some of the most commonly used and effective co-antioxidants for this compound include:
-
Tocopherols (Vitamin E): Particularly alpha-tocopherol, which has a well-documented synergistic relationship with this compound. This compound can regenerate the tocopheryl radical back to its active form.[1][2]
-
Ferulic Acid: This phenolic compound is known to stabilize solutions of vitamins C and E and can enhance their antioxidant activity.
-
Chelating Agents (e.g., EDTA): These are crucial for sequestering metal ions that can catalyze oxidative degradation.
Q4: Can this compound act as a pro-oxidant?
A4: Yes, under certain conditions, this compound can exhibit pro-oxidant activity, particularly at low concentrations (e.g., 0.1–0.2 mM) or in the presence of transition metal ions without a chelating agent.[3] It is crucial to optimize the concentration of this compound and to include a chelating agent in formulations to mitigate this risk.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound in an Oil-in-Water (O/W) Emulsion
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Presence of dissolved oxygen in the aqueous phase. | De-gas the aqueous phase of your emulsion by sparging with an inert gas (e.g., nitrogen or argon) prior to and during the emulsification process. | Reduced rate of this compound oxidation. |
| Contamination with metal ions from raw materials or equipment. | Add a chelating agent, such as Disodium EDTA, to the aqueous phase at a concentration of 0.05-0.1% w/w. | Sequestration of metal ions, leading to a significant decrease in the rate of oxidation. |
| Inadequate antioxidant protection in the lipid phase. | Incorporate a lipophilic co-antioxidant, such as alpha-tocopherol, into the oil phase of the emulsion. | Synergistic antioxidant effect, with tocopherol protecting the lipid phase and this compound being regenerated by it. |
Issue 2: Loss of this compound Potency Despite the Presence of a Co-Antioxidant
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal concentration of the co-antioxidant. | Optimize the concentration ratio of this compound to the co-antioxidant. For tocopherols, a higher molar excess of this compound may be beneficial. | Enhanced synergistic effect and improved stability of this compound. |
| Incompatibility of the co-antioxidant with the formulation. | Evaluate the solubility and partitioning of the co-antioxidant in your specific emulsion system. | Ensure the co-antioxidant is located at the oil-water interface or within the phase where it can effectively interact with this compound. |
| Light-induced degradation. | Store the formulation in opaque or amber-colored containers and protect from direct light exposure. | Reduced photodegradation of both this compound and the co-antioxidant. |
Data on Co-Antioxidant Efficacy
The following tables summarize quantitative data on the effectiveness of various co-antioxidants in preventing this compound degradation.
Table 1: Stability of this compound (2.00%) in an O/W Emulsion After 28 Days at Room Temperature
| Formulation | % this compound Remaining |
| This compound alone | 37%[4] |
| L-Ascorbic Acid alone | 8%[4] |
Table 2: Synergistic Effect of DL-alpha-Tocopherol (TOH) on the Antioxidant Activity of this compound (AP) in a Lipid System
| TOH Concentration | AP:TOH Ratio | Synergism (%) |
| 1.0 mM | 1:1 | 42.4%[3] |
| 1.0 mM | 5:1 | 47.6%[3] |
| 1.0 mM | 10:1 | 55.4%[3] |
| 0.1 mM | 1:1 | 38.1%[3] |
Synergism is defined as the increase in antioxidant activity of the mixture compared to the sum of the individual activities.
Table 3: Effect of a Novel Co-Antioxidant (TDBO) on this compound Stability in an O/W Microemulsion
| Formulation | % this compound Remaining (after 84 days) |
| This compound alone | 14.5% |
| This compound + TDBO | Significantly increased stability (qualitative)[5] |
Quantitative data for the percentage remaining with TDBO was not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in an O/W Emulsion
-
Preparation of Oil and Water Phases:
-
Oil Phase: Dissolve this compound and any lipophilic co-antioxidants (e.g., alpha-tocopherol) in the oil phase. Heat to 70-75°C.
-
Water Phase: Dissolve any hydrophilic components and chelating agents (e.g., EDTA) in water. Heat to 70-75°C.
-
-
Emulsification:
-
Slowly add the water phase to the oil phase while homogenizing at a controlled speed.
-
Continue homogenization for a specified time to achieve the desired droplet size.
-
Allow the emulsion to cool to room temperature with gentle stirring.
-
-
Stability Testing (Accelerated):
-
Store samples of the emulsion in controlled environment chambers under different conditions (e.g., 40°C, 40°C/75% RH, exposure to UV light).
-
Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Quantification of this compound:
-
Extract this compound from the emulsion samples using a suitable solvent (e.g., methanol or isopropanol).
-
Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Protocol 2: HPLC Method for Quantification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol, acetonitrile, and a buffer (e.g., phosphate buffer at pH 3.0) in a suitable ratio (e.g., 70:20:10 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 245 nm.
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.
-
Sample Preparation: Dilute the extracted sample in the mobile phase to a concentration within the range of the calibration curve. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizing the Mechanisms
Degradation Pathway of this compound
Caption: Oxidative degradation pathway of this compound.
Synergistic Action of Tocopherol and this compound
Caption: Regeneration of α-tocopherol by this compound.
Experimental Workflow for Co-Antioxidant Selection
References
Lyophilization protocol for long-term storage of ascorbyl palmitate nanosuspensions
Welcome to the technical support center for the long-term storage of ascorbyl palmitate (AP) nanosuspensions through lyophilization. This resource provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guidance, and frequently asked questions to ensure the successful preservation of your nanosuspension formulations.
Frequently Asked Questions (FAQs)
Q1: Why is lyophilization necessary for this compound nanosuspensions?
A1: this compound is susceptible to oxidation and chemical degradation in aqueous environments.[1][2] Lyophilization, or freeze-drying, removes water from the nanosuspension at low temperatures, converting it into a dry powder.[3] This process significantly enhances the long-term chemical stability of this compound and prevents issues like particle aggregation and drug leakage that can occur during storage of liquid nanosuspensions.[3][4]
Q2: What is a cryoprotectant and why is it essential for lyophilizing nanosuspensions?
A2: A cryoprotectant is an excipient used to protect nanoparticles from damage during the freezing and drying processes.[5] During lyophilization, mechanical stress from ice crystal formation and increased particle concentration can lead to irreversible aggregation.[5][6] Cryoprotectants form a glassy, amorphous matrix that surrounds and separates the individual nanoparticles, preventing them from fusing and ensuring they can be easily redispersed to their original size upon reconstitution.[5]
Q3: Which cryoprotectants are recommended for this compound nanosuspensions?
A3: Sugars such as trehalose, sucrose, and glucose are commonly used and have been shown to be effective for this compound nanosuspensions.[7] Trehalose, in particular, has been cited for its effectiveness in preventing particle size increase after reconstitution.[4][7] Mannitol is another cryoprotectant frequently used for nanosuspension lyophilization.[8]
Q4: What is the ideal concentration of cryoprotectant to use?
A4: The optimal concentration depends on the specific formulation, including the concentration of this compound and the stabilizer used. However, studies have shown that trehalose concentrations between 1-10% (w/w) are effective for this compound nanosuspensions.[7] It is crucial to optimize the concentration, as too little will not provide adequate protection, while excessive amounts could potentially have other formulation impacts.[9]
Q5: How does the freezing rate affect the quality of the lyophilized nanosuspension?
A5: The freezing rate can influence ice crystal size and the distribution of the cryoprotectant around the nanoparticles. While faster freezing generally leads to smaller ice crystals and is often favored, some studies suggest that a slower freezing rate can, under certain conditions, lead to better cryoprotection by allowing for a more concentrated cryoprotectant phase.[6][10] However, with an optimized formulation (i.e., the right choice and concentration of stabilizer and cryoprotectant), the freezing rate may have a less significant impact on the final product quality.[1]
Troubleshooting Guide
| Issue Encountered | Probable Cause(s) | Recommended Solution(s) |
| Increased Particle Size / Aggregation Upon Reconstitution | - Insufficient or no cryoprotectant used.- Inappropriate choice of cryoprotectant.- Suboptimal concentration of cryoprotectant.- Stresses during the freezing or drying phases of lyophilization.[5] | - Add a cryoprotectant: Trehalose is a highly recommended option for AP nanosuspensions.[7]- Optimize cryoprotectant concentration: Experiment with concentrations in the range of 1-10% (w/w) for trehalose or a nanocrystal-to-cryoprotectant ratio of approximately 2:1.[7]- Screen different cryoprotectants: Test other sugars like sucrose, glucose, or mannitol to find the most effective one for your specific formulation.[7] |
| Difficulty in Reconstituting the Lyophilized Cake (Long Reconstitution Time) | - Collapse of the cake structure during primary drying.- High residual moisture content.[11] | - Ensure the product temperature during primary drying stays below the collapse temperature (Tc) or glass transition temperature of the maximally freeze-concentrated solute (Tg'). - Optimize the lyophilization cycle: Ensure primary and secondary drying phases are sufficiently long to reduce residual moisture to an acceptable level (typically <2%). |
| Poor Cake Appearance (e.g., collapsed, shrunken, or melted) | - The shelf temperature during primary drying was too high, causing the product temperature to exceed its critical collapse temperature. | - Determine the critical temperature of your formulation using Differential Scanning Calorimetry (DSC) or Freeze-Dry Microscopy (FDM).- Adjust the lyophilization cycle: Lower the shelf temperature during primary drying to ensure the product temperature remains at least 2-5°C below the determined critical temperature.[3] |
| Degradation of this compound | - Exposure to oxygen and moisture during storage.- Inherent instability of this compound.[1] | - Ensure vials are properly sealed under vacuum or after backfilling with an inert gas like nitrogen to minimize oxygen exposure.- Store the lyophilized product at recommended temperatures (e.g., 4°C or 25°C) and protected from light.[4]- Confirm low residual moisture content after lyophilization, as water can accelerate degradation. |
Experimental Protocols
Preparation of this compound Nanosuspension
This protocol is a general guideline based on high-pressure homogenization (HPH).
Materials:
Procedure:
-
Prepare an aqueous solution of the chosen stabilizer (e.g., 0.5% w/v Kolliphor® RH40).[12]
-
Disperse the this compound powder in the stabilizer solution to create a pre-suspension.
-
Homogenize the pre-suspension using a high-shear homogenizer for a preliminary size reduction.
-
Process the suspension through a high-pressure homogenizer. The number of cycles and pressure will need to be optimized to achieve the desired particle size (typically below 500 nm). For example, homogenization could be performed for multiple cycles at pressures ranging from 500 to 1500 bar.
-
Measure the particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument to confirm the desired characteristics have been met.
Lyophilization Protocol for this compound Nanosuspension
This is a starting-point protocol based on cycles reported for similar nanosuspensions and should be optimized for your specific formulation.[8][13]
Procedure:
-
Cryoprotectant Addition: Add the chosen cryoprotectant (e.g., trehalose) to the prepared AP nanosuspension and dissolve it completely by gentle stirring. A final concentration of 1-10% (w/w) is a good starting range.[7]
-
Filling: Dispense the formulated nanosuspension into lyophilization vials.
-
Freezing:
-
Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Increase the shelf temperature to a point that ensures the product temperature remains below its critical temperature (e.g., -20°C to -10°C).
-
Hold under these conditions until all the ice has sublimated. This phase can last from 24 to 48 hours, depending on the formulation and fill volume.
-
-
Secondary Drying (Desorption):
-
Gradually increase the shelf temperature in ramps (e.g., to 0°C, then to 25°C).[13]
-
Hold at the final temperature for several hours (e.g., 6-12 hours) to remove residual bound water. The vacuum level may be lowered further during this stage.
-
-
Vial Stoppering: Once the cycle is complete, backfill the chamber with an inert gas like nitrogen and stopper the vials under vacuum before removing them from the lyophilizer.
Data Presentation
Table 1: Effect of Trehalose on Reconstituted Particle Size of AP Nanosuspensions
| Cryoprotectant | Concentration (% w/w) | Average Particle Size After Reconstitution (nm) |
| None | 0% | ~540 |
| Trehalose | 1-10% | ~360 |
| (Data synthesized from Teeranachaideekul et al., 2008 as cited in reference[7]) |
Table 2: Example Cryoprotectants and Ratios for Nanosuspensions
| Cryoprotectant | Nanocrystal:Cryoprotectant Ratio | Resulting Particle Size (z-Ave, nm) |
| Trehalose | 2:1 | 170.6 |
| Glucose | 3:1 | 275.3 |
| Sucrose | 4:1 | 223.3 |
| (Data from a study on nanocrystals, providing a reference for starting ratios[7]) |
Visualizations
Caption: A flowchart of the lyophilization process.
Caption: A logic diagram for troubleshooting aggregation.
References
- 1. Freeze-drying of nanosuspensions, 1: freezing rate versus formulation design as critical factors to preserve the original particle size distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Development of this compound nanocrystals applying the nanosuspension technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kinampark.com [kinampark.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
- 9. mdpi.com [mdpi.com]
- 10. Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Design of High-Payload this compound Nanosuspensions for Enhanced Skin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Ascorbyl Palmitate vs. Alpha-Tocopherol: A Comparative Guide to Inhibiting Lipid Peroxidation in Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ascorbyl palmitate and alpha-tocopherol in their efficacy at inhibiting lipid peroxidation within liposomal systems. The information presented is collated from experimental data to assist researchers in selecting the appropriate antioxidant for their specific formulation needs.
Introduction
Lipid peroxidation is a major challenge in the development and stability of liposomal drug delivery systems. The oxidation of unsaturated phospholipids can compromise the integrity of the liposomal membrane, leading to drug leakage and a decreased shelf-life of the formulation. To mitigate this, antioxidants are commonly incorporated into liposomes. Among the most frequently utilized are the lipophilic vitamin C derivative, this compound, and the primary lipid-soluble antioxidant, alpha-tocopherol (a form of vitamin E). This guide delves into a comparative analysis of their performance.
Mechanism of Action
Both this compound and alpha-tocopherol are potent antioxidants that function by neutralizing free radicals, thereby terminating the chain reactions of lipid peroxidation.[1]
Alpha-tocopherol , being lipophilic, resides within the lipid bilayer of the liposome. It efficiently scavenges lipid peroxyl radicals to form a relatively stable tocopheroxyl radical, thus breaking the propagation cycle of lipid peroxidation.[2]
This compound is an amphiphilic molecule, with its ascorbic acid head group oriented towards the aqueous phase and its palmitate tail anchored in the lipid bilayer. This positioning allows it to scavenge free radicals at the lipid-water interface.[1] Furthermore, this compound can act synergistically with alpha-tocopherol, regenerating it from its radical form and thereby enhancing the overall antioxidant protection of the liposome.[1][3]
Comparative Performance Data
While direct head-to-head studies comparing this compound and alpha-tocopherol in a standardized liposomal system are limited, data from various studies provide insights into their relative efficacy. A study comparing the inhibitory effects of hydroxytyrosol, α-tocopherol, and this compound on lipid peroxidation in deep-fat fried seafood, a complex lipid system, found that this compound was a more effective antioxidant than α-tocopherol in suppressing lipid oxidation.[4][5]
The following table summarizes key findings from a study that evaluated these antioxidants in a food matrix, which can offer directional insights for liposomal formulations.
| Antioxidant | Peroxide Value (POV) in Squid (meq/kg) after 2 days | p-Anisidine Value (p-AV) in Squid after 2 days | Thiobarbituric Acid Reactive Substances (TBARS) in Squid (mg MDA/kg) after 2 days |
| α-Tocopherol | 10.72 ± 0.40 | Higher than this compound | Higher than this compound |
| This compound | Lower than α-Tocopherol | Lower than α-Tocopherol | Lower than α-Tocopherol |
Data extracted from a study on deep-fat fried seafood, indicating trends in antioxidant efficacy.[4][5]
Experimental Protocols
Below are generalized methodologies for assessing the inhibition of lipid peroxidation in liposomes, based on common experimental practices.
Liposome Preparation
A common method for preparing liposomes for antioxidant studies is the thin-film hydration technique followed by extrusion.
-
Lipid Film Formation: Phospholipids (e.g., phosphatidylcholine) and the antioxidant (this compound or alpha-tocopherol) are dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture). The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., phosphate-buffered saline) by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction: The MLV suspension is then subjected to extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm) to produce unilamellar liposomes of a specific size.
Induction and Measurement of Lipid Peroxidation
Lipid peroxidation can be induced using various methods, and its extent can be quantified using several assays.
-
Induction of Peroxidation:
-
Azo Initiators: Water-soluble (e.g., AAPH) or lipid-soluble (e.g., AMVN) azo initiators that generate free radicals upon thermal decomposition are commonly used.
-
Metal-Catalyzed Oxidation: Systems like Fe²⁺/ascorbate can be used to induce lipid peroxidation.
-
-
Measurement of Peroxidation:
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation. The sample is heated with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored adduct, which is measured spectrophotometrically.
-
Peroxide Value (POV) Determination: This method quantifies the hydroperoxides, the primary products of lipid peroxidation. It is often determined by iodometric titration.
-
Conjugated Diene Assay: The formation of conjugated dienes during lipid peroxidation can be monitored by measuring the increase in absorbance at around 234 nm.
-
Signaling Pathways and Experimental Workflows
Antioxidant Mechanism of Alpha-Tocopherol
The following diagram illustrates the mechanism by which alpha-tocopherol inhibits lipid peroxidation.
Caption: Alpha-tocopherol donates a hydrogen atom to a lipid peroxyl radical, neutralizing it and stopping the peroxidation chain reaction.
Experimental Workflow for Comparing Antioxidants in Liposomes
This diagram outlines a typical workflow for a comparative study.
Caption: Workflow for comparing the efficacy of this compound and alpha-tocopherol in inhibiting lipid peroxidation in liposomes.
Conclusion
Both this compound and alpha-tocopherol are effective antioxidants for inhibiting lipid peroxidation in liposomes. The choice between them may depend on the specific characteristics of the liposomal formulation and the nature of the oxidative stress.
-
Alpha-tocopherol is a highly effective chain-breaking antioxidant that resides within the lipid bilayer.[2]
-
This compound acts at the lipid-water interface and has the added advantage of being able to regenerate alpha-tocopherol, suggesting a potential for synergistic effects when used in combination.[1][3]
Based on available data from non-liposomal lipid systems, This compound may offer superior protection against lipid peroxidation compared to alpha-tocopherol alone .[4][5] However, for optimal protection, a combination of both antioxidants could be the most effective strategy. Researchers should conduct stability studies specific to their liposomal formulation to determine the most suitable antioxidant or combination thereof.
References
- 1. How this compound Enhances Stability in Pharmaceutical Formulations - Comvikin [comvikin.com]
- 2. Vitamin E: Mechanism of Its Antioxidant Activity [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood [mdpi.com]
- 5. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Ascorbyl Palmitate, BHT, and BHA in Food Preservation
The prevention of lipid oxidation is a critical challenge in the food industry. Oxidative degradation of fats and oils leads to the development of rancidity, off-flavors, and undesirable odors, while also diminishing the nutritional quality and safety of food products. To mitigate this, antioxidants are widely employed. This guide provides an objective, data-driven comparison of the efficacy of a naturally derived antioxidant, ascorbyl palmitate (AP), against two widely used synthetic phenolic antioxidants, butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT).
This compound is the fat-soluble ester of ascorbic acid (Vitamin C) and palmitic acid. This structure allows it to function in lipid-based systems where ascorbic acid is ineffective.[1] BHA and BHT are synthetic antioxidants that have been staples in the food industry for decades due to their high efficacy and cost-effectiveness.[2] However, growing consumer preference for "clean-label" ingredients and concerns over the safety of synthetic additives have spurred research into alternatives like this compound.[3]
This comparison is intended for researchers, scientists, and product development professionals, focusing on experimental data, methodologies, and the mechanistic differences that influence the selection of an appropriate antioxidant system.
Mechanism of Action
The preservative action of these compounds stems from their ability to interrupt the free-radical chain reactions of autoxidation.
-
BHA and BHT: As phenolic compounds, BHA and BHT are primary antioxidants. They act as hydrogen donors, readily donating a hydrogen atom to lipid peroxyl radicals. This converts the highly reactive radicals into more stable hydroperoxides and forms a stable antioxidant radical that does not easily participate in propagating the oxidation chain.[2][4]
-
This compound (AP): AP functions through a dual mechanism. The ascorbyl moiety acts as a potent free-radical scavenger, similar to ascorbic acid. The lipophilic palmitate tail orients the molecule at the oil-water interface, a primary site for oxidation in many food systems.[3][5] This amphiphilic nature is crucial to its function. Furthermore, AP can regenerate other primary antioxidants, such as tocopherols (Vitamin E), by donating a hydrogen atom to the tocopheroxyl radical, thus exhibiting synergistic effects.[6]
Comparative Efficacy: Experimental Data
The relative performance of this compound, BHT, and BHA is highly dependent on the food matrix, processing conditions (especially temperature), and antioxidant concentration. The following table summarizes quantitative data from various comparative studies.
| Food System | Antioxidant & Concentration | Test Condition | Efficacy Metric | Results Summary | Reference |
| Sunflower Oil | AP (in nanoliposomes), BHT, TBHQ | Storage at 25°C for 45 days | Peroxide Value (PV) | After 30 days, AP was more effective in controlling PV than BHT. TBHQ was most effective. | [3] |
| Sunflower Oil | AP (in nanoliposomes), BHT, TBHQ | Heating at 180°C | Peroxide Value (PV) | No significant difference in PV between AP, BHT, and TBHQ, all significantly better than control. | [3] |
| Sunflower Oil | AP (in nanoliposomes), BHT, TBHQ* | Heating at 180°C | p-Anisidine Value (p-AV) | Order of efficacy in preventing secondary oxidation: TBHQ ≥ AP ≥ BHT > Control. | [3] |
| Canola Oil | AP (200 ppm) | Schaal Oven Test (65°C) for 16 days | Chemical, GLC, Sensory Data | 200 ppm AP effectively retarded autoxidation. | [7] |
| Canola Oil | BHA/BHT (100 ppm each) | Schaal Oven Test (65°C) | Chemical, GLC, Sensory Data | BHA/BHT mixture did not improve oil stability under these conditions. | [7] |
| Lard | AP vs. BHT | Oxidation experiments | Antioxidant Efficacy | AP exhibited 1.5 times stronger antioxidant efficacy than BHT. | [1] |
| Fresh Beef Patties | BHT (0.01%), Ascorbic Acid (0.05%) | Refrigerated Storage (4°C) for 10 days | TBARS (Lipid Oxidation) | BHT showed significantly lower TBARS values (less oxidation) compared to ascorbic acid. | [8] |
| Drug Formulation | BHA (0.01%), AP (0.01%), and combination | Accelerated Stress (Heat, UV) | % Drug Remaining | The combination of BHA + AP was significantly more effective than either antioxidant alone, demonstrating synergy. | [6][9] |
Note: TBHQ (tert-Butylhydroquinone) is another synthetic phenolic antioxidant often compared alongside BHA and BHT.
Experimental Protocols
A clear understanding of the methodologies used to generate efficacy data is essential for interpretation. Below are protocols for key experiments cited.
Peroxide Value (PV) Determination
This method measures the concentration of peroxides and hydroperoxides, which are the initial products of lipid oxidation.
-
Principle: The method is based on an iodometric titration. The peroxides in the oil sample oxidize potassium iodide (KI) to iodine (I₂). The amount of liberated iodine is then quantified by titration with a standardized sodium thiosulfate (Na₂S₂O₃) solution, using a starch indicator.
-
Procedure (General):
-
A known weight of the oil sample is dissolved in a solvent mixture (e.g., acetic acid-chloroform).
-
A saturated solution of potassium iodide is added. The mixture is swirled and kept in the dark for a short period to allow the reaction to complete.
-
Distilled water is added, and the liberated iodine is titrated with a standard sodium thiosulfate solution until the yellow iodine color almost disappears.
-
A starch indicator solution is added, which turns the solution dark blue.
-
The titration is continued until the blue color disappears completely.
-
The Peroxide Value, expressed as milliequivalents of active oxygen per kg of oil (meq O₂/kg), is calculated based on the volume of titrant used.
-
p-Anisidine Value (p-AV)
This test quantifies the secondary oxidation products in fats and oils, primarily aldehydes (like 2-alkenals and 2,4-alkadienals), which are responsible for off-flavors.
-
Principle: This is a spectrophotometric method. The oil sample is dissolved in a solvent (e.g., isooctane), and the absorbance is measured at 350 nm. The solution then reacts with p-anisidine in an acidic solution to form a yellowish product. The increase in absorbance is measured again.
-
Procedure (General):
-
A solution of the oil sample in isooctane is prepared.
-
The absorbance of this solution is measured at 350 nm against a blank of pure isooctane.
-
A solution of p-anisidine in glacial acetic acid is added to the sample solution and, separately, to the blank.
-
After a set reaction time (e.g., 10 minutes), the absorbance is measured again at 350 nm.
-
The p-AV is calculated from the difference in absorbance readings.
-
Schaal Oven Test
This is an accelerated aging method used to assess the oxidative stability of fats, oils, and fat-containing foods.
-
Principle: The test exposes samples to a constant, elevated temperature (typically 60-65°C) to accelerate the rate of oxidation. The stability is determined by monitoring the development of rancidity over time through chemical tests (like PV) or sensory evaluation.
-
Procedure (General):
-
Samples of the oil or food product, with and without added antioxidants, are placed in open containers (beakers).
-
The containers are placed in a thermostatically controlled oven at a constant temperature (e.g., 65°C).
-
Samples are withdrawn at regular intervals (e.g., daily or every few days).
-
The withdrawn samples are analyzed for markers of oxidation (PV, TBARS, sensory changes) to determine the time required to reach a predetermined endpoint of rancidity. Longer times indicate greater oxidative stability.
-
Logical & Experimental Workflow
The following diagram illustrates the logical workflow for comparing the efficacy of food preservatives against lipid oxidation.
Caption: Workflow for the comparative evaluation of food antioxidants.
Discussion and Key Considerations
-
The Polar Paradox: This concept states that nonpolar (lipophilic) antioxidants, such as AP, BHA, and BHT, are more effective in polar systems like oil-in-water emulsions, where they concentrate at the interface. Conversely, polar (hydrophilic) antioxidants are more effective in bulk oils.[4] This is a crucial factor when formulating products like dressings, mayonnaises, or sauces.
-
Synergism: The combination of BHA and this compound has been shown to have a synergistic effect, where the combined antioxidant activity is greater than the sum of the individual components.[6][9] This is because AP can regenerate BHA after it has scavenged a radical, allowing it to perform its function again. This suggests that blended antioxidant systems may provide the most robust protection.
-
Temperature Stability: BHT and BHA are often preferred for high-temperature applications like frying because of their stability.[10] However, studies show that this compound also performs well at elevated temperatures (e.g., 180°C), showing no significant difference from BHT in preventing the formation of primary oxidation products in sunflower oil.[3] this compound is notably more heat-stable than its parent compound, ascorbic acid.[1]
-
Safety and Regulatory Status: BHA and BHT are approved food additives in many regions, but their use is regulated with maximum allowable levels.[2][11] Some studies have raised health concerns, which drives consumer demand for alternatives.[3] this compound is Generally Recognized as Safe (GRAS) by the FDA. In the body, it is metabolized into ascorbic acid and palmitic acid, both of which are common dietary components.[1]
Conclusion
Both this compound and the synthetic antioxidants BHT and BHA are effective inhibitors of lipid oxidation in food products. The selection of an optimal antioxidant is not a one-size-fits-all decision.
-
This compound emerges as a highly effective, naturally derived alternative. Its efficacy is comparable, and in some cases superior, to BHT, particularly during ambient temperature storage.[3] Its amphiphilic nature and ability to act synergistically make it a versatile ingredient. It aligns well with consumer trends toward clean-label and non-synthetic ingredients.
-
BHT and BHA remain potent and cost-effective preservatives, especially in high-temperature applications. Their long history of use provides extensive data on their performance in a wide variety of food systems. Often used in combination, they provide robust protection against rancidity.[10]
For food scientists and developers, the choice will depend on the specific food matrix, processing parameters, desired shelf life, regulatory landscape, and consumer expectations. The experimental data suggests that this compound is a formidable and viable replacement for BHT and BHA, meriting strong consideration in new product development and reformulation efforts.
References
- 1. This compound: A High-Performance Antioxidant With Dual-Phase Protection And Thermal Stability-www.china-sinoway.com [china-sinoway.com]
- 2. essfeed.com [essfeed.com]
- 3. A Comparison Between Ascorbylpalmitateen Capsulated with Nanoliposomeas a Natural Antioxidant And Conventional Antioxidants (TBHQ And BHA) in the Oxidative Stability of Sunflower Oil – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 4. The supramolecular chemistry of lipid oxidation and antioxidation in bulk oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. seejph.com [seejph.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. seejph.com [seejph.com]
- 10. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]
- 11. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
The Synergistic Antioxidant Power of Ascorbyl Palmitate and Vitamin E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synergistic antioxidant effects of ascorbyl palmitate and vitamin E. It delves into the underlying mechanisms, presents supporting experimental data, and offers detailed protocols for validating these effects in a laboratory setting. The information is intended to assist researchers in the development of more stable and effective formulations in the pharmaceutical, cosmetic, and food science industries.
Unveiling the Synergy: How this compound Regenerates Vitamin E
Vitamin E (α-tocopherol), a potent lipid-soluble antioxidant, plays a crucial role in protecting cell membranes from the damaging effects of free radicals. It acts as a chain-breaking antioxidant, donating a hydrogen atom to lipid peroxyl radicals, thereby neutralizing them and preventing the propagation of lipid peroxidation. However, in this process, vitamin E itself becomes a free radical (tocopheroxyl radical), albeit a less reactive one.
This is where the synergy with this compound, a fat-soluble derivative of vitamin C, comes into play. This compound can regenerate the active form of vitamin E by donating a hydrogen atom to the tocopheroxyl radical.[1][2][3] This recycling process allows a single molecule of vitamin E to neutralize multiple free radicals, significantly enhancing its antioxidant capacity. The primary mechanisms of this synergistic interaction are:
-
Regeneration of Vitamin E: this compound reduces the tocopheroxyl radical back to its active tocopherol form.[2]
-
Sparing Effect: this compound can also directly scavenge aqueous-phase free radicals, reducing the initial oxidative stress and thus decreasing the rate at which vitamin E is consumed.[2]
This synergistic relationship means that a combination of this compound and vitamin E can provide greater antioxidant protection than the sum of their individual effects.
Caption: Mechanism of Vitamin E regeneration by this compound.
Quantitative Analysis of Synergistic Antioxidant Effects
The synergistic effect of this compound and vitamin E has been quantified in various studies. The following tables summarize key findings from experiments assessing their combined antioxidant activity.
Table 1: Synergistic Effect on Free Radical Scavenging (DPPH Assay)
| Antioxidant(s) | Concentration | Synergy Percentage (%) | Reference |
| This compound (AP) + δ-Tocopherol (δ-T) | 10 µmol/L total | 21.66 | [4] |
| This compound + Vitamin E | Not specified | 57.75 (improved antioxidant value) | [2] |
| This compound + Other Antioxidants | Not specified | 19.72 (with Rosemary Extract) | [2] |
Synergy Percentage indicates the increased antioxidant effect of the combination compared to the sum of the individual components.
Table 2: Inhibition of Lipid Peroxidation (TBARS Assay)
| Treatment | TBARS Value (µmol malondialdehyde/kg) | Storage Conditions | Reference |
| Control (no antioxidant) | 270 | 9 days at 5°C, 21% O2 | [5] |
| Tocopherols (200 ppm) | Significantly reduced vs. control | 9 days at 5°C, 21% O2 | [5] |
| Tocopherols + this compound | 50 | 9 days at 5°C, 1% O2 | [5] |
Thiobarbituric Acid Reactive Substances (TBARS) are markers of lipid peroxidation. A lower TBARS value indicates greater antioxidant protection.
Experimental Protocols for Validating Synergy
To validate the synergistic antioxidant effect of this compound and vitamin E, the following experimental protocols can be employed.
Experimental Workflow for Synergy Validation
Caption: Workflow for validating antioxidant synergy.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
This compound
-
Vitamin E (α-tocopherol)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mmol/L stock solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of Antioxidant Solutions:
-
Prepare stock solutions of this compound and vitamin E in methanol at a concentration of 1 mmol/L.
-
From the stock solutions, prepare a series of dilutions for each antioxidant individually (e.g., 2.5, 5, 7.5, 10, 12.5, 15 µmol/L).
-
Prepare combination solutions with varying ratios of this compound and vitamin E (e.g., 1:1, 1:2, 2:1) at different total antioxidant concentrations.
-
-
Assay:
-
To a 96-well plate, add 100 µL of each antioxidant dilution (individual and combined).
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the antioxidant solution.
-
-
Determination of IC50 and Synergy:
-
Plot the % inhibition against the concentration of each antioxidant and combination to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Synergy can be determined by calculating the Combination Index (CI). A CI value less than 1 indicates synergy.
-
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Materials:
-
Linoleic acid emulsion (or other lipid substrate)
-
Phosphate buffer
-
Ferrous sulfate (to induce peroxidation)
-
This compound
-
Vitamin E
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA) reagent
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare antioxidant solutions as described in the DPPH assay protocol.
-
Prepare the TBA reagent (e.g., 0.375% TBA in 15% TCA).
-
-
Induction of Lipid Peroxidation:
-
Prepare reaction mixtures containing the lipid substrate in phosphate buffer.
-
Add the individual antioxidant solutions and the combination solutions to separate reaction mixtures.
-
Initiate lipid peroxidation by adding a pro-oxidant, such as ferrous sulfate.
-
A control sample without any antioxidant should also be prepared.
-
-
TBARS Assay:
-
After an incubation period (e.g., 1 hour at 37°C), stop the reaction by adding TCA.
-
Add the TBA reagent to each sample.
-
Heat the samples in a boiling water bath for 15-20 minutes to allow the formation of the MDA-TBA adduct (a pink-colored complex).
-
Cool the samples and centrifuge to remove any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation of Inhibition:
-
The percentage inhibition of lipid peroxidation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control sample and A_sample is the absorbance of the antioxidant-treated sample.
-
-
Evaluation of Synergy:
-
Compare the % inhibition of the combined antioxidants to the sum of the % inhibition of the individual antioxidants. A significantly higher inhibition by the combination indicates synergy.
-
Conclusion
The synergistic antioxidant effect of this compound and vitamin E is a well-documented phenomenon with significant implications for product formulation. By regenerating the active form of vitamin E, this compound enhances and prolongs the protective effects against oxidative damage. The experimental data and protocols provided in this guide offer a framework for researchers and drug development professionals to validate and harness this synergy, leading to the creation of more stable and efficacious products. The use of standardized assays such as DPPH and TBARS allows for the quantitative assessment of this synergy, providing a solid basis for formulation optimization.
References
- 1. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood | MDPI [mdpi.com]
- 2. Screening of highly effective mixed natural antioxidants to improve the oxidative stability of microalgal DHA-rich oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Antioxidant synergism between tocopherols and this compound in cooked, minced turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Ascorbyl Palmitate Demonstrates Potent In Vivo Anti-Inflammatory Effects by Targeting the NLRP3 Inflammasome
A comparative analysis of in vivo studies reveals that ascorbyl palmitate, a lipophilic derivative of Vitamin C, exhibits superior anti-inflammatory properties compared to its hydrophilic counterpart, ascorbic acid. Experimental evidence points to its mechanism of action involving the inhibition of the NLRP3 inflammasome, a key driver of inflammation in numerous diseases.
Researchers and drug development professionals will find compelling evidence for the therapeutic potential of this compound (AP) in preclinical models of inflammatory diseases. A recent study provides a head-to-head comparison of AP and ascorbic acid (AA), highlighting the enhanced efficacy of the lipophilic formulation in mitigating inflammation. This guide synthesizes the key findings, presents the experimental data in a comparative format, and details the methodologies employed in the in vivo validation.
Comparative Efficacy of this compound and Ascorbic Acid
In a pivotal study, this compound was shown to be a more potent and specific inhibitor of the NLRP3 inflammasome compared to ascorbic acid.[1] This enhanced activity translated to more significant preventative effects in several in vivo models of inflammation.
| Inflammatory Model | Parameter Measured | This compound (AP) Treatment | Ascorbic Acid (AA) Treatment |
| LPS-Induced Systemic Inflammation | Survival Rate | Significantly higher than AA group | Less effective than AP group |
| IL-1β Production | Significantly reduced | Moderately reduced | |
| DSS-Induced Colitis | Disease Activity Index (DAI) | Significantly lower than AA group | Less effective in reducing DAI |
| Colon Length | Significantly longer (less inflammation) | Shorter colon length compared to AP | |
| Experimental Autoimmune Encephalomyelitis (EAE) | Clinical Score | Significantly lower disease severity | Less effective in reducing clinical score |
Mechanism of Action: Targeting the NLRP3 Inflammasome
The anti-inflammatory effects of this compound are attributed to its ability to inhibit the activation of the NLRP3 inflammasome.[1] The proposed mechanism involves two key actions:
-
Scavenging of Mitochondrial Reactive Oxygen Species (mitoROS): AP's antioxidant activity directly reduces mitoROS, a critical trigger for NLRP3 inflammasome activation.[1]
-
Blocking NLRP3-NEK7 Interaction: AP has been shown to interfere with the interaction between NLRP3 and NEK7, a crucial step in the assembly of a functional inflammasome complex.[1]
References
Comparative analysis of the cytotoxicity of ascorbyl palmitate on different cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ascorbyl Palmitate's Performance with Supporting Experimental Data.
This compound, a lipophilic derivative of ascorbic acid (Vitamin C), has garnered significant interest in biomedical research for its potential as a cytotoxic agent against various cancer cell lines. Its enhanced cellular uptake compared to its hydrophilic counterpart, ascorbic acid, makes it a compelling subject for investigation in oncology and drug development. This guide provides a comparative analysis of the cytotoxic effects of this compound on different cell lines, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in various human cell lines, offering a quantitative comparison of its cytotoxic efficacy.
| Cell Line | Cell Type | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| HUVEC | Human Umbilical Vein Endothelial Cells | Normal | 24 hours | 440 | [1] |
| 48 hours | 125 | [1] | |||
| SK-BR-3 | Human Breast Adenocarcinoma | Breast Cancer | Not Specified | Cytotoxicity observed | [2] |
| B16F10 | Murine Melanoma | Melanoma | 24 hours | IC50 calculated | [3] |
| A549 | Human Lung Carcinoma | Lung Cancer | 24 hours | IC50 calculated | [3] |
| Human Pancreatic Cancer Cell Lines (Panel of 8) | Human Pancreatic Adenocarcinoma | Pancreatic Cancer | 24-48 hours | < 5000 (for ascorbic acid) | [4] |
| hTERT-HPNE | Human Pancreatic Duct Epithelial Cells | Normal | 24-48 hours | Minimally affected by 20,000 µM ascorbic acid | [4] |
| WI-38 | Human Lung Fibroblast | Normal | 24-48 hours | Minimally affected by 20,000 µM ascorbic acid | [4] |
Note: Data for some cell lines, particularly for direct IC50 values of this compound, is limited in the currently available literature. Some studies investigate the effects of ascorbic acid or other derivatives, which may have different cytotoxic profiles. The table will be updated as more specific data for this compound becomes available.
Mechanism of Action: Induction of Apoptosis via the Intrinsic Mitochondrial Pathway
The primary mechanism by which this compound exerts its cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1] This process is predominantly mediated by the intrinsic mitochondrial pathway.
This compound, due to its lipophilic nature, can readily cross cell membranes and is believed to induce oxidative stress through the generation of reactive oxygen species (ROS). This increase in intracellular ROS disrupts the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic cascade.
The disruption of the mitochondrial membrane leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.
Furthermore, the apoptotic process induced by this compound involves the modulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting the release of cytochrome c from the mitochondria.[2]
In some cell types, such as keratinocytes, this compound has been shown to promote the activation of the c-Jun N-terminal kinase (JNK) pathway, which is a key regulator of stress-induced apoptosis.[5]
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for determining the cytotoxicity of this compound using in vitro cell-based assays.
Signaling Pathway of this compound-Induced Apoptosis
References
- 1. Ascorbic Acid Chemosensitizes Colorectal Cancer Cells and Synergistically Inhibits Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LDH cytotoxicity assay [protocols.io]
- 3. This compound-incorporated paclitaxel-loaded composite nanoparticles for synergistic anti-tumoral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and Genotoxicity Assessment of this compound (AP) Food Additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ascorbyl Stearate Promotes Apoptosis Through Intrinsic Mitochondrial Pathway in HeLa Cancer Cells | Anticancer Research [ar.iiarjournals.org]
A Comparative Guide to Analytical Methods for Ascorbyl Palmitate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of three common analytical methods for the quantification of ascorbyl palmitate: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The objective is to equip researchers and drug development professionals with the necessary information to select the most appropriate method for their specific needs, considering factors such as sensitivity, selectivity, and sample matrix complexity.
Comparative Analysis of Key Performance Parameters
The selection of an analytical method is a critical decision in the development of pharmaceuticals and food products containing this compound. The following table summarizes the key quantitative performance parameters of HPLC-UV, LC-MS/MS, and UV-Vis spectrophotometry, based on published validation data.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.50 - 100.0 mg/L[1] | 0.02 - 0.5 µg/mL[2] | 2 - 12 µg/mL[3][4][5][6] |
| Recovery (%) | 85 - 104[1] | 73 - 113[7][8][9] | 100 - 109.7[3][4][5][6] |
| Limit of Detection (LOD) | 0.12 µg/mL[10] | 0.03 mg/kg[2] | 0.1200 µg/mL[3][4][5][6] |
| Limit of Quantification (LOQ) | 0.005 g/kg[1] | 0.10 mg/kg[2] | 0.363 µg/mL[3][4][5][6] |
| Relative Standard Deviation (RSD) (%) | 1.1 - 3.9[1] | 0.3 - 16.1[7][8][9] | <2 (for precision)[11] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of this compound in various matrices, including foods and pharmaceutical preparations.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is required.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of phosphoric acid and a solvent mixture of acetonitrile and methanol is often employed.[1] Another approach uses a mobile phase of acetonitrile and water (90:10, v/v).[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection Wavelength: Detection is typically set at 243 nm[1] or 250 nm.[10]
-
-
Sample Preparation:
-
For food samples, extraction with methanol containing stabilizing agents like citric acid and iso-ascorbic acid is a common procedure.[1]
-
-
Validation Parameters:
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it particularly suitable for complex matrices and trace-level quantification.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer is necessary.
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Extraction: A simple solvent extraction with methanol containing 0.5% (w/v) L-ascorbic acid is effective for various food matrices.[7][8][9] For infant milk powder, extraction with 0.1% oxalic acid in ethanol solution has been used.[2]
-
Ionization Mode: Negative electrospray ionization (ESI) is commonly used.[7][8][9]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.[7][8][9]
-
-
Validation Parameters:
-
This method has shown good linearity in the concentration range of 0.02-0.5 μg/mL.[2]
-
Recoveries in various food matrices range from 73% to 113%.[7][8][9]
-
The limit of quantitation can be as low as 0.23 mg/kg for this compound.[7][8][9] A separate study on infant formula reported an LOQ of 0.10 mg/kg.[2]
-
UV-Visible Spectrophotometry
This is a simpler and more cost-effective method, suitable for routine analysis in less complex sample matrices.
-
Instrumentation: A UV-Visible spectrophotometer is the primary instrument required.
-
Methodology:
-
Solvent: Methanol is a commonly used solvent for dissolving this compound.[4][5]
-
Maximum Absorbance (λmax): The maximum absorbance for this compound is typically observed at 261 nm.[3][4][5][6]
-
Quantification: The concentration is determined based on Beer's law within a validated concentration range.
-
-
Sample Preparation:
-
A standard stock solution is prepared by dissolving a known weight of this compound in the chosen solvent.[4]
-
-
Validation Parameters:
Conclusion
The choice of an analytical method for this compound quantification depends heavily on the specific requirements of the analysis.
-
LC-MS/MS is the most sensitive and selective method, making it ideal for complex matrices like food and for detecting very low concentrations.
-
HPLC-UV offers a good balance of sensitivity, selectivity, and cost, making it a versatile method for a wide range of applications in both food and pharmaceutical analysis.
-
UV-Vis Spectrophotometry is a simple, rapid, and economical option for routine quality control testing of bulk drug substances and simple formulations where high sensitivity and selectivity are not the primary concerns.
Researchers and scientists should carefully consider the validation data and experimental protocols presented in this guide to make an informed decision that best suits their analytical needs.
References
- 1. HPLC Determination of this compound in Foods [mat-test.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. UV Spectrophotometric Method Development and Validation for the Determination of this compound in Bulk and its Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. UV Spectrophotometric Method Development and Validation for the Determination of this compound in Bulk and its Pharmaceutical Dosage Form - ProQuest [proquest.com]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. citedrive.com [citedrive.com]
- 9. Determination of this compound and Ascorbyl Stearate in Foods by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
Assessing the Pro-oxidant Potential of Ascorbyl Palmitate in the Presence of Metal Ions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the pro-oxidant potential of ascorbyl palmitate in the presence of metal ions, alongside other lipid-soluble antioxidants, alpha-tocopherol and butylated hydroxytoluene (BHT). The information is supported by experimental data and detailed methodologies to assist in the informed selection of antioxidants in research and drug development.
Introduction
This compound, a fat-soluble ester of ascorbic acid (vitamin C), is widely utilized as an antioxidant in various formulations. However, in the presence of transition metal ions such as iron (Fe) and copper (Cu), this compound can exhibit pro-oxidant activity, accelerating lipid peroxidation and potentially leading to cellular damage. This phenomenon is primarily attributed to the reduction of metal ions by the ascorbate moiety, which then catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions.[1][2][3] Understanding this dual role is critical for formulations where both lipid components and trace metals may be present.
This guide compares the pro-oxidant potential of this compound with two other commonly used lipid-soluble antioxidants, alpha-tocopherol (a form of vitamin E) and butylated hydroxytoluene (BHT), providing available quantitative data and outlining the experimental protocols used for their evaluation.
Comparative Analysis of Pro-oxidant Potential
The pro-oxidant activity of these antioxidants is often evaluated by measuring the extent of lipid peroxidation they induce in the presence of metal ions. Common markers for lipid peroxidation include peroxide value (POV), p-anisidine value (p-AV), and thiobarbituric acid reactive substances (TBARS), which primarily measure malondialdehyde (MDA), a secondary oxidation product.
While direct comparative studies on the pro-oxidant effects of all three compounds under identical conditions are limited, some studies provide valuable insights into their relative antioxidant efficacy, which can be inversely related to their pro-oxidant potential under certain conditions.
Table 1: Comparison of Antioxidant Efficacy in Suppressing Lipid Peroxidation in Deep-Fat Fried Seafood
This table is based on a study investigating the inhibitory effects of hydroxytyrosol, α-tocopherol, and this compound on lipid peroxidation in seafood. Lower values indicate better antioxidant performance.
| Antioxidant | Peroxide Value (meq/kg) | p-Anisidine Value | TBARS (mg MDA/kg) |
| Control (No Antioxidant) | Higher values observed | Higher values observed | Higher values observed |
| Alpha-Tocopherol | Significantly higher than other antioxidants | Doubled after 2 days of storage | Less effective than this compound |
| This compound | Better than α-tocopherol | Better than α-tocopherol | Performed slightly better than α-tocopherol |
Source: Data adapted from a study on deep-fat fried seafood, which demonstrated that in this complex food matrix, this compound was more effective than alpha-tocopherol at inhibiting lipid peroxidation.[4][5]
Table 2: Comparison of Antioxidant Efficacy of Alpha-Tocopherol and BHT in Kilka Fish
This table is based on a study comparing the effects of α-tocopherol and BHT on the oxidation of Kilka fish.
| Antioxidant Concentration | Peroxide Value | Thiobarbituric Acid Reactive Substances (TBARS) |
| 1% Alpha-Tocopherol | No significant difference compared to 1% BHT | No significant difference compared to 1% BHT |
| 1% BHT | No significant difference compared to 1% α-tocopherol | No significant difference compared to 1% α-tocopherol |
Source: A study on Kilka fish demonstrated that at a 1% concentration, there was no significant difference in the antioxidant efficacy of α-tocopherol and BHT in controlling lipid oxidation.[6]
Pro-oxidant Mechanisms and Signaling Pathways
The pro-oxidant activity of this compound and alpha-tocopherol in the presence of metal ions is primarily driven by their ability to reduce these metals, which then participate in the Fenton reaction to generate highly reactive hydroxyl radicals.
This compound Pro-oxidant Pathway
This compound can reduce ferric (Fe³⁺) and cupric (Cu²⁺) ions to their more reactive ferrous (Fe²⁺) and cuprous (Cu⁺) states. These reduced metal ions can then react with hydrogen peroxide (H₂O₂), which is often present in biological systems, to produce hydroxyl radicals (•OH), potent initiators of lipid peroxidation.[1][2][3]
Caption: Pro-oxidant mechanism of this compound via metal ion reduction and the Fenton reaction.
Alpha-Tocopherol Pro-oxidant Pathway
Similarly, alpha-tocopherol can exhibit pro-oxidant properties, particularly at higher concentrations and in the presence of metal ions. It can reduce metal ions, leading to the formation of the tocopheroxyl radical. This radical can, under certain conditions, abstract a hydrogen atom from lipid hydroperoxides, propagating the lipid peroxidation chain reaction.[7]
Caption: Pro-oxidant mechanism of alpha-tocopherol involving metal ion reduction and radical propagation.
Experimental Protocols
Accurate assessment of pro-oxidant potential relies on standardized and well-defined experimental protocols. Below are methodologies for key experiments used to measure lipid peroxidation.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA).
Principle: MDA, a secondary product of lipid oxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically at approximately 532 nm.[8]
Procedure:
-
Sample Preparation:
-
Prepare a lipid substrate (e.g., linoleic acid emulsion, tissue homogenate, or isolated lipoproteins).
-
Add the antioxidant to be tested (this compound, alpha-tocopherol, or BHT) at the desired concentration.
-
Induce lipid peroxidation by adding a metal ion solution (e.g., FeCl₃ or CuSO₄).
-
Include a control sample without the antioxidant.
-
Incubate the samples under controlled conditions (e.g., 37°C for a specific duration).
-
-
TBARS Reaction:
-
To a portion of the incubated sample, add a solution of TBA in an acidic buffer (e.g., trichloroacetic acid or acetic acid).
-
Heat the mixture in a boiling water bath for a defined period (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.
-
-
Quantification:
-
Calculate the concentration of MDA in the samples using a standard curve prepared with a known concentration of MDA or a precursor like 1,1,3,3-tetramethoxypropane.
-
Express the results as nmol or mg of MDA per mg of protein or lipid.
-
Lipid Hydroperoxide (LPO) Assay
This assay directly measures the initial products of lipid peroxidation, the lipid hydroperoxides.
Principle: Lipid hydroperoxides oxidize ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) in an acidic medium. The resulting ferric ions form a colored complex with a suitable chromogen, such as xylenol orange or thiocyanate, which can be measured spectrophotometrically.
Procedure:
-
Sample Preparation:
-
Prepare and treat the lipid samples with antioxidants and metal ions as described for the TBARS assay.
-
-
Extraction (for complex samples):
-
For biological samples, extract the lipids using a solvent system like chloroform/methanol to separate them from interfering substances.
-
-
Colorimetric Reaction:
-
Add a reagent containing ferrous ions and the chromogen (e.g., FOX reagent: ferrous iron and xylenol orange in acidic methanol) to the lipid sample or extract.
-
Incubate the mixture at room temperature for a specific time to allow for the color development.
-
-
Measurement:
-
Measure the absorbance of the colored complex at the appropriate wavelength (e.g., 560 nm for the xylenol orange method).
-
-
Quantification:
-
Determine the concentration of lipid hydroperoxides using a standard curve prepared with a known concentration of a hydroperoxide standard, such as hydrogen peroxide or cumene hydroperoxide.
-
Express the results as nmol of hydroperoxides per mg of protein or lipid.
-
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the pro-oxidant potential of a compound.
Caption: A generalized workflow for the experimental assessment of pro-oxidant activity.
Conclusion
The pro-oxidant potential of this compound in the presence of metal ions is a significant consideration in the formulation of lipid-containing products. This activity stems from its ability to reduce transition metals, thereby catalyzing the generation of reactive oxygen species that initiate and propagate lipid peroxidation. Comparative data, although not exhaustive in directly ranking pro-oxidant effects, suggests that the performance of this compound relative to other antioxidants like alpha-tocopherol and BHT is highly dependent on the specific conditions of the system, including the nature of the lipid substrate, the concentration of the antioxidant, and the presence of other interacting molecules.
For researchers and drug development professionals, it is crucial to carefully evaluate the potential for pro-oxidant activity when selecting an antioxidant for a formulation that may contain trace metal ions. The experimental protocols outlined in this guide provide a framework for conducting such assessments to ensure the stability and safety of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. THE FENTON REACTION: pro-oxydant role of vitamin C [flipper.diff.org]
- 4. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood [mdpi.com]
- 5. The Inhibitory Effects of Hydroxytyrosol, α-Tocopherol and this compound on Lipid Peroxidation in Deep-Fat Fried Seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ascorbyl Palmitate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Ascorbyl Palmitate, ensuring the safety of laboratory personnel and minimizing environmental impact. Researchers, scientists, and drug development professionals are advised to adhere to these procedural guidelines to maintain a safe and compliant laboratory environment.
This compound, a fat-soluble ester of ascorbic acid, is widely used in various laboratory and manufacturing applications. While not classified as a highly hazardous substance, its disposal requires careful consideration to mitigate potential environmental risks. Specifically, this compound is recognized as being harmful to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that it is not disposed of down the drain or in regular waste streams.
Hazard and Safety Summary
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. This substance is a combustible solid and can form explosive dust concentrations in the air[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection if dust is generated, should be worn at all times.
| Hazard Classification | Description | GHS Code |
| Serious Eye Irritation | Causes serious eye irritation[2][3][4]. | H319 |
| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects[1][2]. | H412 |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Small Quantities (Research & Development Labs):
-
For small quantities of surplus or non-recyclable this compound, the recommended method is to offer it to a licensed disposal company[5].
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber[6]. This should only be performed by trained personnel in a designated facility.
3. Large Quantities (Manufacturing & Development):
-
For larger quantities, coordination with a certified waste management contractor is mandatory.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound to ensure they are aware of the handling and disposal requirements.
4. Contaminated Materials and Empty Containers:
-
Any materials, such as gloves, wipes, or weighing papers, that are contaminated with this compound should be placed in the designated waste container.
-
Empty containers should be disposed of as unused product and should not be reused[5]. Triple-rinse the container with an appropriate solvent (e.g., ethanol) and collect the rinsate for disposal with the this compound waste.
5. Accidental Spills:
-
In the event of a spill, ensure the area is well-ventilated and eliminate all ignition sources[1][6].
-
Avoid generating dust[1][5][6]. Moisten the spilled material with a damp absorbent material (such as sand or inert earth) before sweeping it up[1].
-
Place the collected material into a suitable, labeled container for disposal[6][7].
-
Crucially, prevent the spilled material from entering drains, sewers, or waterways[5][6].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
It is the responsibility of every individual handling this compound to be familiar with and adhere to these disposal procedures. For further guidance, always consult your institution's specific EHS protocols and the manufacturer's Safety Data Sheet.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
